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  • Product: 4-Chloro-1-ethyl-2-methylbenzene
  • CAS: 89032-07-5

Core Science & Biosynthesis

Foundational

4-Chloro-1-ethyl-2-methylbenzene (CAS 89032-07-5): A Technical Guide to Regioselective Synthesis and Application

Executive Summary In the landscape of modern drug development and advanced materials science, sterically hindered, halogenated alkylbenzenes serve as critical lipophilic building blocks. 4-Chloro-1-ethyl-2-methylbenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced materials science, sterically hindered, halogenated alkylbenzenes serve as critical lipophilic building blocks. 4-Chloro-1-ethyl-2-methylbenzene (CAS: 89032-07-5) is a prime example of such a scaffold[1]. Featuring a precisely substituted aromatic ring, this compound offers unique steric and electronic properties—specifically, a blocked para-position to prevent rapid metabolic oxidation, and adjacent alkyl groups that force specific conformational geometries in downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when teams attempt to source or synthesize highly specific regioisomers like this one. This whitepaper deconstructs the physicochemical profile of 4-chloro-1-ethyl-2-methylbenzene, explains the mechanistic causality behind its optimal synthetic route, and provides a self-validating, step-by-step experimental protocol for its preparation.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in both synthetic workflows (e.g., phase separations, distillation) and biological environments (e.g., lipophilicity, membrane permeability).

PropertyValue
Chemical Name 4-Chloro-1-ethyl-2-methylbenzene
CAS Registry Number 89032-07-5
Molecular Formula C₉H₁₁Cl
Molecular Weight 154.64 g/mol
Exact Mass 154.0549 Da
Topological Polar Surface Area 0 Ų
XLogP3 (Calculated) ~4.3
InChIKey NIBYGGNLNNWOJX-UHFFFAOYSA-N

Data synthesized from authoritative chemical databases[2].

Mechanistic Pathway: The Regioselectivity Challenge

A common pitfall in the synthesis of polysubstituted benzenes is the reliance on direct halogenation of alkylbenzenes. While direct chlorination of 1-ethyl-2-methylbenzene might appear straightforward, it is fundamentally flawed for high-purity applications[3]. Both the ethyl and methyl groups are electron-donating and ortho/para directing. Chlorination of this substrate yields an intractable, thermodynamically driven mixture of 4-chloro and 5-chloro isomers[4]. Due to their nearly identical boiling points and polarities, isolating the pure 4-chloro isomer from this mixture is highly inefficient.

The Causality of Experimental Choice: To achieve absolute regiochemical purity, we must invert the synthetic logic. Instead of chlorinating an alkylbenzene, we perform a Friedel-Crafts methylation on a commercially available, pre-chlorinated scaffold: 1-chloro-4-ethylbenzene (CAS: 622-98-0)[5].

In 1-chloro-4-ethylbenzene, the ethyl group at C1 is activating (via hyperconjugation) and ortho/para directing. The chloro group at C4 is deactivating (via inductive electron withdrawal) but also ortho/para directing[6]. Because the activating power of the alkyl group strongly dominates the deactivating halogen, the electrophilic attack (by the methyl carbocation) is exclusively directed to the ortho positions of the ethyl group (C2 or C6, which are equivalent)[7]. This regioselective dominance guarantees the formation of 4-chloro-1-ethyl-2-methylbenzene without competing isomers.

Regioselectivity SM 1-Chloro-4-ethylbenzene (Starting Material) Act Ethyl Group at C1 Activating (o/p directing) SM->Act Deact Chloro Group at C4 Deactivating (o/p directing) SM->Deact Result Electrophilic Attack at C2 Yields: 4-Chloro-1-ethyl-2-methylbenzene Act->Result Dominant Directing Effect Deact->Result Subordinate Directing Effect

Figure 1: Regioselectivity logic in the Friedel-Crafts methylation of 1-chloro-4-ethylbenzene.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system incorporating In-Process Controls (IPCs).

Reagents:

  • 1-Chloro-4-ethylbenzene (1.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq) - Chosen over CH₃Cl gas for precise stoichiometric control in bench-scale synthesis.

  • Aluminum chloride (AlCl₃), anhydrous (0.15 eq) - Catalytic amount prevents over-alkylation.

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Purge a 250 mL three-neck round-bottom flask with inert N₂ gas to prevent moisture from deactivating the Lewis acid. Add 1-chloro-4-ethylbenzene (50 mmol) and 100 mL of anhydrous DCM.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Maintaining 0 °C is critical; higher temperatures promote polyalkylation and skeletal rearrangements of the ethyl group[7].

  • Catalyst Addition: Add anhydrous AlCl₃ (7.5 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition manages the exothermic Lewis acid-base complexation, preventing localized hot spots.

  • Alkylation: Introduce CH₃I (60 mmol) dropwise via an addition funnel over 30 minutes. Maintain stirring at 0 °C for 2 hours, then allow the mixture to slowly warm to room temperature.

  • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of water, extract with ethyl acetate, and analyze via GC-MS. Validation: Proceed only when the starting material peak (m/z 140) is ≤ 2% and the product peak (m/z 154) has plateaued.

  • Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold 1M HCl. Causality: The acidic quench breaks the aluminum complexes, preventing the formation of intractable aluminum hydroxide emulsions during phase separation.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organics over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude liquid via fractional vacuum distillation to isolate the pure 4-chloro-1-ethyl-2-methylbenzene.

Workflow Prep 1. Preparation Anhydrous DCM, 0 °C Inert N2 Atmosphere React 2. Alkylation AlCl3 + CH3I addition Controlled Exotherm Prep->React IPC 3. In-Process Control GC-MS Monitoring Validate SM Consumption React->IPC Quench 4. Quenching Ice-cold 1M HCl Break Al-Complexes IPC->Quench Purify 5. Purification Vacuum Distillation Isolate Target API Core Quench->Purify

Figure 2: Self-validating experimental workflow for synthesizing 4-chloro-1-ethyl-2-methylbenzene.

Analytical Characterization

Validating the structural identity of the synthesized compound requires orthogonal analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum will exhibit a molecular ion peak at m/z 154 (M⁺) and a characteristic M+2 peak at m/z 156 in a 3:1 ratio, definitively confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic region: Three distinct protons (~7.0–7.3 ppm) confirming the trisubstituted ring.

    • Aliphatic region: A clear quartet at ~2.6 ppm (2H) and a triplet at ~1.2 ppm (3H) corresponding to the ethyl group. A sharp singlet at ~2.3 ppm (3H) confirms the newly installed methyl group.

Applications in Drug Development

In medicinal chemistry, 4-chloro-1-ethyl-2-methylbenzene is highly valued for its specific topological profile. The calculated XLogP3 of ~4.3 makes it an excellent lipophilic anchor for small-molecule inhibitors targeting hydrophobic protein pockets. Furthermore, the chlorine atom at the para-position acts as a metabolic shield, blocking cytochrome P450-mediated aromatic hydroxylation, thereby increasing the half-life of the derived API. The adjacent ethyl and methyl groups induce significant steric strain, which can be leveraged to restrict the rotational freedom of the molecule, locking it into a bioactive conformation.

References

  • PubChem Compound Summary for CID 13280717, 4-Chloro-1-ethyl-2-methylbenzene. National Center for Biotechnology Information. URL:[Link]

  • PubChem Compound Summary for CID 11903, 1-Ethyl-2-Methylbenzene. National Center for Biotechnology Information. URL:[Link]

  • Benzene, 1-chloro-4-ethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

  • Friedel-Crafts Alkylation. Organic Chemistry Portal. URL:[Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Chemistry LibreTexts, OpenStax. URL:[Link]

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Exploratory

4-Chloro-1-ethyl-2-methylbenzene: A Comprehensive Physicochemical Profile for Advanced Research

Abstract: This technical guide presents a detailed examination of the physicochemical properties of 4-Chloro-1-ethyl-2-methylbenzene. Designed for researchers, medicinal chemists, and professionals in drug development an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide presents a detailed examination of the physicochemical properties of 4-Chloro-1-ethyl-2-methylbenzene. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this document provides a consolidated resource of its fundamental molecular characteristics, predicted physicochemical parameters, and standardized experimental methodologies for their validation. By integrating theoretical principles with actionable experimental protocols, this guide aims to facilitate the informed application of this compound in complex research and development settings.

Introduction: Structural and Chemical Identity

4-Chloro-1-ethyl-2-methylbenzene, with the Chemical Abstracts Service (CAS) registry number 89032-07-5, is a halogenated aromatic hydrocarbon. Its molecular structure consists of a benzene ring substituted with a chlorine atom, an ethyl group, and a methyl group at positions 4, 1, and 2, respectively. This substitution pattern results in a molecule with a distinct combination of lipophilicity, steric hindrance, and electronic properties, making it a compound of interest as a synthetic intermediate. A thorough understanding of its physicochemical properties is fundamental to its effective use in chemical synthesis and for predicting its behavior in various environments.

Molecular Formula: C₉H₁₁Cl[1]

Molecular Weight: 154.63 g/mol [1]

Chemical Structure:

Caption: 2D structure of 4-Chloro-1-ethyl-2-methylbenzene.

Core Physicochemical Properties: A Predictive Overview

Due to a lack of extensive experimental data in publicly available literature, the following table summarizes key physicochemical properties of 4-Chloro-1-ethyl-2-methylbenzene based on high-quality computational predictions. It is imperative for researchers to experimentally verify these values for critical applications.

PropertyPredicted ValueReference for Prediction Method
Boiling Point 210-220 °CGeneral estimation for similar structures
Melting Point Not available-
Density ~1.05 g/cm³General estimation for similar structures
Water Solubility Low[2][3]
Vapor Pressure Low[4]
LogP (Octanol-Water Partition Coefficient) 4.3[1]

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, this section provides detailed, standardized protocols for the determination of crucial physicochemical parameters. These methods are based on internationally recognized guidelines to ensure data reliability and reproducibility.

Determination of Octanol-Water Partition Coefficient (LogP)

Causality and Importance: The LogP value is a critical determinant of a molecule's lipophilicity, which profoundly influences its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) in drug discovery and its environmental fate. The Shake-Flask method, as described in OECD Guideline 107, remains the gold standard for its direct measurement.[5][6][7][8][9]

Experimental Protocol: Shake-Flask Method (OECD 107)

  • Preparation: Use n-octanol and water that are mutually saturated. Prepare a stock solution of 4-Chloro-1-ethyl-2-methylbenzene in n-octanol.

  • Partitioning: In a vessel, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. This can be determined by analyzing samples at different time points until the concentration in each phase is constant.

  • Phase Separation: Separate the n-octanol and water phases, typically by centrifugation to ensure a clean separation.

  • Analysis: Accurately determine the concentration of 4-Chloro-1-ethyl-2-methylbenzene in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the logarithm (base 10) of P.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Calculation prep_sol Prepare Stock Solution in n-Octanol partition Partitioning prep_sol->partition prep_phases Saturate n-Octanol and Water prep_phases->partition equilibrate Equilibration (Shaking) partition->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate analyze Analysis (HPLC) separate->analyze calc_p Calculate P analyze->calc_p calc_logp Calculate LogP calc_p->calc_logp

Caption: Workflow for LogP determination by the Shake-Flask method.

Determination of Vapor Pressure

Causality and Importance: Vapor pressure is a fundamental property that influences a compound's volatility, which is critical for assessing potential inhalation exposure, designing purification processes like distillation, and modeling environmental transport. The Knudsen effusion method, referenced in OECD Guideline 104, is suitable for substances with low vapor pressures.[4][10][11]

Experimental Protocol: Knudsen Effusion Method (OECD 104)

  • Apparatus: A Knudsen cell, a thermostated container with a small orifice of known area, is placed in a high-vacuum chamber.

  • Sample Loading: A small, accurately weighed amount of 4-Chloro-1-ethyl-2-methylbenzene is placed in the cell.

  • Equilibration and Effusion: The cell is heated to a precise temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.

  • Data Acquisition: The mass loss is recorded as a function of time at a constant temperature.

  • Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation, which relates the rate of mass loss to the vapor pressure, temperature, and molecular weight of the substance.

G cluster_0 Setup cluster_1 Measurement cluster_2 Analysis load_sample Load Sample into Knudsen Cell establish_vacuum Establish High Vacuum load_sample->establish_vacuum heat_cell Heat to Isothermal Temperature establish_vacuum->heat_cell measure_mass_loss Measure Rate of Mass Loss (Effusion) heat_cell->measure_mass_loss calc_vp Calculate Vapor Pressure (Hertz-Knudsen Eq.) measure_mass_loss->calc_vp

Caption: Workflow for vapor pressure determination via the Knudsen effusion method.

Synthesis and Reactivity Insights

Synthesis: The synthesis of 4-Chloro-1-ethyl-2-methylbenzene can be envisioned through Friedel-Crafts alkylation of a substituted benzene. For instance, the ethylation of 4-chloro-1-methylbenzene (p-chlorotoluene) would be a plausible route. In this electrophilic aromatic substitution reaction, the methyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director, albeit a deactivating one. The ethyl group would likely be directed to the position ortho to the methyl group.[12][13][14][15][16]

Reactivity: The reactivity of the aromatic ring in 4-Chloro-1-ethyl-2-methylbenzene is influenced by its substituents. The ethyl and methyl groups are electron-donating and activating, while the chlorine atom is electron-withdrawing (deactivating) via induction but can donate electron density through resonance. Overall, the ring is expected to be moderately reactive towards further electrophilic substitution. The positions for subsequent substitution will be directed by the existing groups, with the most likely positions being ortho and para to the activating alkyl groups.

Safety and Handling

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19][20]

  • Flammability: As a substituted aromatic hydrocarbon, it is likely to be a combustible liquid. Keep away from heat, sparks, and open flames.[17][18][20]

  • Toxicity: Similar compounds can be harmful if inhaled or absorbed through the skin and may cause irritation to the eyes and respiratory system.[17][19][20]

Always consult a comprehensive, compound-specific SDS before handling any chemical.

Conclusion

4-Chloro-1-ethyl-2-methylbenzene is a molecule with potential utility in synthetic chemistry. While a comprehensive set of experimentally determined physicochemical properties is currently lacking in the public domain, this guide provides a robust framework based on high-quality predictions and established analytical methodologies. The provided protocols for LogP and vapor pressure determination offer a clear path for researchers to generate the critical data needed for their work. A deeper understanding of its synthesis and reactivity, guided by the principles of electrophilic aromatic substitution, will further enable its application in the development of novel molecules and materials.

References

  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure. Retrieved from [Link]

  • Labcorp. Vapor pressure for physical chemistry testing. Retrieved from [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (2006, July 11). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • Pesticide Registration Toolkit. Partition coefficient octanol/water. Retrieved from [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

  • Northeastern University Library. OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. Retrieved from [Link]

  • OECD. (1995, July 27). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • ACS Publications. (2000). OH Reaction Kinetics of Polycyclic Aromatic Hydrocarbons and Polychlorinated Dibenzo-p-dioxins and Dibenzofurans. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. 4-Chloro-1-ethyl-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMSOLVE.NET. (2019, December 10). friedel-crafts alkylation reaction- friedel crafts alkylation of benzene-anisole-phenol and chloro benzene. Retrieved from [Link]

  • CPAChem. (2020, March 26). Safety data sheet. Retrieved from [Link]

  • Quora. (2021, April 13). What happens when chlorobenzene undergoes Friese Craft's alkylation? Retrieved from [Link]

  • Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). 3-CHLOROTOLUENE FOR SYNTHESIS MSDS CAS-No.: 108-41-8 MSDS. Retrieved from [Link]

  • SpringerLink. (2007, April 6). Production of Polycyclic Aromatic Hydrocarbons in Chlorine Containing Environments. Combustion Science and Technology. Retrieved from [Link]

  • OECD. (2003, May 2). p-CHLOROTOLUENE CAS N°: 106-43-4. SIDS Initial Assessment Report. Retrieved from [Link]

  • ChemBK. 4-Chloro-1-methyl-benzene. Retrieved from [Link]

  • Frontiers. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Study.com. An organic chemistry student wants to synthesize m-chloroethyl benzene using benzene as the starting material.... Retrieved from [Link]

  • Wikipedia. Polycyclic aromatic hydrocarbon. Retrieved from [Link]

  • Pearson. Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Retrieved from [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubChem. 4-Chloro-1,2-diethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, April 1). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Chemical Science. Retrieved from [Link]

  • PrepChem.com. Preparation of (2-chloroethyl)benzene. Retrieved from [Link]

  • SciTechnol. (2012, October 22). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Retrieved from [Link]

  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 4-Chloro-2-fluoro-N-methylbenzenemethanamine Properties. Retrieved from [Link]

  • PubChem. 4-Chloro-2-ethyl-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016, July 6). 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. Retrieved from [Link]

  • NIST. Benzene, 1-chloro-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1-Chloro-2-isopropyl-4-methylbenzene (CAS 15146-00-6). Retrieved from [Link]

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Foundational

Systematic Nomenclature, Synthesis, and Analytical Characterization of C9H11Cl Isomers: A Technical Guide for Drug Development

Executive Summary In pharmaceutical development and organic synthesis, the molecular formula C9H11Cl represents a highly versatile class of chlorinated aromatic hydrocarbons. With a Degree of Unsaturation (DoU) of 4, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and organic synthesis, the molecular formula C9H11Cl represents a highly versatile class of chlorinated aromatic hydrocarbons. With a Degree of Unsaturation (DoU) of 4, the molecular architecture inherently features a benzene ring conjugated with aliphatic alkyl chains (such as propyl, isopropyl, or multiple methyl/ethyl groups) and a single chlorine substituent. Because C9H11Cl corresponds to multiple structural isomers, distinguishing between ring-chlorinated species (aryl halides) and chain-chlorinated species (alkyl halides) is critical. This whitepaper provides an in-depth framework for the IUPAC nomenclature, targeted synthesis, and analytical differentiation of C9H11Cl isomers.

IUPAC Nomenclature Framework (2013 Recommendations)

The systematic naming of C9H11Cl isomers is governed by the substitutive nomenclature principles outlined in the IUPAC Nomenclature of Organic Chemistry (commonly known as the Blue Book)[1].

Parent Hydride Selection and Locant Assignment

The fundamental step in substitutive nomenclature is identifying the parent hydride. According to the 2013 IUPAC recommendations, the parent structure can be either the benzene ring or the aliphatic chain, depending on the complexity and the presence of principal functional groups[2].

  • Ring as Parent: For most C9H11Cl isomers, the benzene ring is designated as the parent hydride. The alkyl and chloro groups are treated as substituents and are numbered to provide the lowest possible locant set[1].

  • Chain as Parent: In cases where the aliphatic chain is highly substituted, the chain may be treated as the parent, with the benzene ring named as a "phenyl" substituent. However, for simple alkylbenzenes, naming the entire alkyl group as a substituent on the benzene ring is the Preferred IUPAC Name (PIN)[3].

Alphabetization rules dictate that prefixes are ordered alphabetically (e.g., "chloro" precedes "methyl" or "propyl") regardless of their locant numbers[1].

IUPAC_Decision_Tree A Molecular Formula: C9H11Cl (DoU = 4) B Identify Parent Hydride (IUPAC 2013 Rules) A->B C Benzene Ring as Parent (e.g., Cumene derivative) B->C Preferred for Ring Substitution D Alkyl Chain as Parent (e.g., Substituted Alkane) B->D Preferred for Chain Substitution E Apply Lowest Locant Rule for Substituents (-Cl, -CH3) C->E D->E F Alphabetize Prefixes (Chloro- before Methyl-) E->F G Final IUPAC Name (e.g., 1-chloro-2-propylbenzene) F->G

Fig 1: IUPAC 2013 nomenclature decision tree for C9H11Cl structural isomers.

Structural Isomerism and Classification

The position of the chlorine atom drastically alters the chemical reactivity of the molecule. Aryl halides (ring-chlorinated) are generally inert to nucleophilic substitution, whereas alkyl halides (chain-chlorinated) are highly reactive alkylating agents used extensively in API (Active Pharmaceutical Ingredient) synthesis.

Table 1: Representative C9H11Cl Isomers and Nomenclature Data

Isomer ClassSystematic IUPAC NameCommon / Trivial NameCAS Number
Ring-Chlorinated 1-chloro-2-propylbenzeneo-Chloropropylbenzene1730-86-5[4]
Ring-Chlorinated 1-chloro-3-(propan-2-yl)benzenem-Chlorocumene7073-93-0[5]
Chain-Chlorinated (2-chloropropan-2-yl)benzene(1-Chloro-1-methylethyl)benzene934-53-2[3]
Chain-Chlorinated 1-(2-chloroethyl)-4-methylbenzene4-Methylphenethyl chloride32327-68-7[6]

Synthetic Workflows: Targeted Chlorination

Synthesizing specific chain-chlorinated isomers, such as 1-(2-chloroethyl)-4-methylbenzene, requires precise control over regioselectivity. Direct gas-phase chlorination of alkylbenzenes often yields a mixture of products due to poor radical selectivity[6]. A more controlled approach utilizes the nucleophilic substitution of unactivated aliphatic alcohols.

Protocol: Triphosgene-Pyridine Promoted Chlorination of Alcohols

Objective: Stereospecific and high-yield conversion of 4-methylphenethyl alcohol to 1-(2-chloroethyl)-4-methylbenzene[7].

Causality & Design: Unactivated aliphatic alcohols possess a poor leaving group (OH⁻), making direct nucleophilic substitution thermodynamically unfavorable. Triphosgene, activated by pyridine, converts the hydroxyl group into an electrophilic chloroformate, which subsequently forms a highly reactive N-acylpyridinium intermediate. Pyridine is chosen because it serves a dual, synergistic role: it acts as a base to neutralize the generated HCl (preventing the degradation of sensitive functional groups) and functions as a nucleophilic catalyst to drive the S_N2 displacement by the chloride ion[7].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere to prevent moisture-induced hydrolysis of the triphosgene reagent.

  • Dissolution: Dissolve 1.0 equivalent of the alcohol precursor in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.

  • Base Addition: Add 3.0 equivalents of anhydrous pyridine. Cool the reaction mixture to 0 °C using an ice-water bath. (Causality: The initial activation step is highly exothermic; cooling prevents the thermal degradation of the alcohol and controls the reaction kinetics).

  • Activation: Slowly add 0.4 equivalents of triphosgene dropwise over 15 minutes.

  • Substitution: Remove the ice bath and heat the mixture to reflux (~40 °C) for 2 to 4 hours to drive the S_N2 displacement.

  • Quenching: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Self-Validating System: To ensure the protocol has successfully yielded the alkyl chloride without waiting for external NMR results, perform an in-line Fourier Transform Infrared (FTIR) analysis of the crude organic layer. The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the emergence of a sharp C-Cl stretching band at ~700–750 cm⁻¹ validates the quantitative conversion of the system.

Chlorination_Mechanism Step1 Aliphatic Alcohol Precursor Step2 Triphosgene + Pyridine (0 °C) Step1->Step2 Activation Step3 N-acylpyridinium Intermediate Step2->Step3 Nucleophilic Attack Step4 SN2 Displacement by Chloride Ion Step3->Step4 Leaving Group Departure Step5 Alkyl Chloride (C9H11Cl) Step4->Step5 Inversion of Configuration

Fig 2: Triphosgene-pyridine promoted SN2 chlorination mechanism for aliphatic alcohols.

Analytical Characterization (NMR & GC-MS)

Distinguishing between the structural isomers of C9H11Cl requires orthogonal analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the exact regiochemistry of the chlorine atom[8].

Table 2: Spectral Markers for C9H11Cl Isomer Identification

Analytical TechniqueTarget IsomerKey Spectral FeaturesDiagnostic Value
GC-MS (EI, 70 eV) 1-chloro-2-propylbenzenem/z = 154 [M⁺], 119 [M-Cl]⁺, 91 [C₇H₇]⁺Identifies the molecular ion and the stable tropylium ion formation typical of benzyl derivatives[4].
GC-MS (EI, 70 eV) (2-chloropropan-2-yl)benzenem/z = 154 [M⁺], 139[M-CH₃]⁺, 119 [M-Cl]⁺The prominent loss of a methyl radical (M-15) indicates a branched aliphatic chain[3].
¹H NMR (CDCl₃) 1-(2-chloroethyl)-4-methylbenzeneδ 3.6 - 3.8 ppm (t, 2H, -CH₂Cl)The deshielded triplet confirms the presence of a primary alkyl chloride[6].
¹³C NMR (CDCl₃) 1-chloro-4-isopropylbenzeneδ ~131.3, 128.4 ppm (Aromatic C-Cl)The downfield shift of the aromatic carbon confirms direct ring halogenation[8].

By correlating the fragmentation patterns (specifically the m/z 91 tropylium ion vs. m/z 119 substituted ions) with the deshielding effects observed in ¹H NMR, researchers can unambiguously assign the correct IUPAC name and structure to any synthesized C9H11Cl isomer.

References

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Source: qmul.ac.uk.
  • Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Page 1). Source: qmul.ac.uk.
  • (1-Chloro-1-methylethyl)benzene | C9H11Cl | CID 70281. Source: PubChem (nih.gov).
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Exploratory

An In-depth Technical Guide to the Structure and Isomers of Chloro-ethyl-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Substituted aromatic hydrocarbons are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast array...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted aromatic hydrocarbons are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast array of industrial chemicals, pharmaceuticals, and agrochemicals. Among these, chloro-ethyl-methylbenzene isomers represent a fascinating case study in the principles of isomerism, regioselective synthesis, and structural characterization. The precise placement of the chloro, ethyl, and methyl groups on the benzene ring drastically alters the molecule's physicochemical properties and reactivity, making a comprehensive understanding of each isomer essential for its effective application.

This technical guide provides an in-depth exploration of the structural landscape of chloro-ethyl-methylbenzene. It systematically identifies and names all possible positional isomers, delves into the strategic synthesis of specific isomers governed by the principles of electrophilic aromatic substitution, and outlines robust analytical methodologies for their differentiation and characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals engaged in organic synthesis and chemical research.

The Landscape of Isomerism in Trisubstituted Benzenes

The constitutional isomerism of chloro-ethyl-methylbenzene is defined by the relative positions of the three distinct substituents—chloro, ethyl, and methyl—on the benzene ring. When three different functional groups are attached to a benzene ring, a total of 10 unique positional isomers are possible. The nomenclature for these compounds follows the IUPAC system, which prioritizes the alphabetical order of the substituents (chloro, ethyl, methyl) and assigns locants (numbers) to give the lowest possible numbering scheme.

The ten possible isomers of chloro-ethyl-methylbenzene are:

  • 1-Chloro-2-ethyl-3-methylbenzene

  • 1-Chloro-2-ethyl-4-methylbenzene

  • 1-Chloro-2-ethyl-5-methylbenzene

  • 2-Chloro-1-ethyl-3-methylbenzene

  • 1-Chloro-3-ethyl-2-methylbenzene[1]

  • 1-Chloro-3-ethyl-5-methylbenzene

  • 2-Chloro-1-ethyl-4-methylbenzene

  • 4-Chloro-1-ethyl-2-methylbenzene[2]

  • 1-Chloro-4-ethyl-2-methylbenzene

  • 1-Chloro-4-ethyl-3-methylbenzene

The specific arrangement of these groups dictates the molecule's symmetry, polarity, and steric profile, which in turn influences its physical properties, such as melting and boiling points, and its chemical reactivity.

Strategic Synthesis of Chloro-ethyl-methylbenzene Isomers

The synthesis of a specific chloro-ethyl-methylbenzene isomer is a lesson in strategic chemical planning, primarily revolving around the principles of Electrophilic Aromatic Substitution (EAS). The order in which the three substituents are introduced onto the benzene ring is critical, as existing groups direct the position of subsequent substitutions.

Pillar 1: The Directing Effects of Substituents

  • Ortho-, Para-Directing Groups: Alkyl groups (like ethyl and methyl) and halogens (like chloro) are ortho-, para-directors. They activate the benzene ring towards further electrophilic substitution (with halogens being a mild exception, as they are deactivating overall due to their inductive effect but still direct ortho/para).

  • Meta-Directing Groups: Groups like nitro (-NO₂) or acyl groups (-COR) are meta-directors and are deactivating.

Pillar 2: The Logic of Synthesis Order

To achieve a desired isomer, one must consider the directing effects at each step. For instance, synthesizing a meta-substituted product like 1-chloro-3-ethylbenzene requires introducing a meta-director at an intermediate stage.[3] A common strategy involves Friedel-Crafts acylation (introducing a meta-directing acyl group), followed by chlorination, and finally, reduction of the acyl group to an ortho-, para-directing ethyl group.[3][4]

Conversely, to synthesize an ortho or para isomer, the sequence must prioritize the introduction of ortho-, para-directing groups.[3]

Example Synthetic Protocol: Synthesis of m-Chloroethylbenzene

A representative synthesis for a related structure, m-chloroethylbenzene, illustrates the strategic considerations that apply to the synthesis of specific chloro-ethyl-methylbenzene isomers.

Objective: Synthesize 1-chloro-3-ethylbenzene from benzene.

Rationale: The final product has two ortho-, para-directing groups (ethyl and chloro) in a meta-relationship. This arrangement cannot be achieved by direct ethylation followed by chlorination, or vice-versa, as this would yield a mixture of ortho and para products. Therefore, a meta-director must be used in an intermediate step.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: Benzene is reacted with acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form acetophenone. The acetyl group (-COCH₃) is a strong meta-director.

  • Chlorination: Acetophenone is then subjected to electrophilic chlorination using Cl₂ and a Lewis acid catalyst. The meta-directing acetyl group forces the chlorine atom to substitute at the meta-position, yielding 3-chloroacetophenone.

  • Clemmensen Reduction: The final step is the reduction of the ketone group to an alkyl group. The 3-chloroacetophenone is treated with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the carbonyl group to a methylene group, yielding the final product, 1-chloro-3-ethylbenzene.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing a meta-substituted chloro-ethyl-benzene, a principle directly applicable to the more complex target molecules.

cluster_synthesis Synthetic Workflow: 1-Chloro-3-ethylbenzene Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone 1. Friedel-Crafts Acylation (CH₃COCl, AlCl₃) Chloroacetophenone 3-Chloroacetophenone Acetophenone->Chloroacetophenone 2. Chlorination (Cl₂, AlCl₃) Meta-Direction FinalProduct 1-Chloro-3-ethylbenzene Chloroacetophenone->FinalProduct 3. Clemmensen Reduction (Zn(Hg), HCl) cluster_analysis Isomer Characterization Workflow Sample Unknown Isomer Mixture GC Gas Chromatography (GC) Separation Sample->GC MS Mass Spectrometry (MS) MW & Fragmentation GC->MS GC-MS NMR NMR Spectroscopy (¹H, ¹³C) Connectivity GC->NMR Isolated Fractions IR IR Spectroscopy Functional Groups GC->IR Isolated Fractions Structure Structure Elucidation MS->Structure NMR->Structure IR->Structure

Caption: Integrated analytical workflow for the separation and identification of isomers.

Applications in Industry and Research

Chloro-ethyl-methylbenzene isomers, and related chlorinated aromatic hydrocarbons, are valuable intermediates in various chemical syntheses. [5][6]Their utility stems from the reactivity imparted by the different functional groups.

  • Pharmaceutical and Agrochemical Synthesis: They can serve as starting materials or key intermediates in the production of more complex molecules with biological activity. [7]The chlorine atom can be replaced via nucleophilic substitution reactions, while the alkyl groups can be oxidized or otherwise modified.

  • Model Compounds for Research: These molecules are excellent substrates for studying the mechanisms of electrophilic substitution, nucleophilic aromatic substitution, and the influence of multiple substituents on reaction rates and regioselectivity. [7]* Specialty Chemicals: They may be used in the synthesis of dyes, fragrances, and other specialty organic chemicals. [5]

Conclusion

The family of chloro-ethyl-methylbenzene isomers provides a rich platform for understanding fundamental principles of organic chemistry. The ability to predict the number and structure of these isomers, to devise regioselective synthetic routes based on the directing effects of substituents, and to employ a multi-faceted analytical approach for their definitive characterization are core skills for any research scientist or drug development professional. This guide has illuminated these aspects, offering both foundational knowledge and practical insights into the synthesis and analysis of this important class of chemical compounds.

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Foundational

Mass spectrometry fragmentation pattern of 4-Chloro-1-ethyl-2-methylbenzene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1-ethyl-2-methylbenzene Abstract This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-1-ethyl-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-1-ethyl-2-methylbenzene. As a substituted aromatic hydrocarbon, its fragmentation is governed by well-established principles, including the formation of a stable molecular ion, the influence of isotopic abundances, and cleavage directed by the alkyl substituents. This document elucidates the primary and secondary fragmentation pathways, offering mechanistic insights valuable for researchers and analytical scientists engaged in structural characterization and identification. The discussion is grounded in foundational mass spectrometry principles and supported by experimental protocols and data visualization to ensure both theoretical understanding and practical applicability.

The Molecular Ion ([M]•⁺): The Initial Signature

Upon introduction into an electron ionization (EI) source, molecules of 4-Chloro-1-ethyl-2-methylbenzene are bombarded by high-energy electrons (typically 70 eV), resulting in the ejection of an electron to form a radical cation known as the molecular ion ([M]•⁺)[1][2]. The stability of the aromatic ring ensures that this molecular ion is typically observed with significant intensity in the mass spectrum[3][4].

A critical diagnostic feature of any chlorine-containing compound is the isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), a ratio of approximately 3:1[5][6]. Consequently, the molecular ion of 4-Chloro-1-ethyl-2-methylbenzene will appear as a pair of peaks:

  • M⁺ peak: at a mass-to-charge ratio (m/z) corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺ peak: at an m/z two units higher, corresponding to the molecule containing ³⁷Cl.

The relative intensity of the M⁺ peak to the [M+2]⁺ peak will be approximately 3:1, providing a definitive signature for the presence of a single chlorine atom[6][7]. Given the molecular formula C₉H₁₁Cl, the exact masses are 154.05 for C₉H₁₁³⁵Cl and 156.05 for C₉H₁₁³⁷Cl[8].

Primary Fragmentation Pathways: The Logic of Bond Cleavage

The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pathways are not random; they are dictated by the formation of the most stable possible carbocations[2]. For 4-Chloro-1-ethyl-2-methylbenzene, the fragmentation is dominated by cleavage at the benzylic position of the ethyl group.

Pathway A: Benzylic Cleavage (The Dominant Route)

The most favorable fragmentation pathway for alkyl-substituted benzenes is the cleavage of the bond beta to the aromatic ring, a process known as benzylic cleavage[9][10]. This is because the resulting positive charge is stabilized by resonance across the aromatic system, forming a stable benzylic cation[3].

In this case, the Cα-Cβ bond of the ethyl group breaks, leading to the loss of a methyl radical (•CH₃, mass of 15 Da). This is the most probable fragmentation event and is expected to produce the base peak (the most intense peak) in the spectrum[9][11].

  • Reaction: [C₉H₁₁Cl]•⁺ → [C₈H₈Cl]⁺ + •CH₃

  • Resulting Ion (m/z):

    • For ³⁵Cl: 154 - 15 = 139

    • For ³⁷Cl: 156 - 15 = 141

This primary fragment will also exhibit the characteristic 3:1 isotopic pattern at m/z 139 and 141. The high stability of this chloro-methyl-benzylic cation is the driving force for this pathway's dominance.

Pathway B: Loss of the Chlorine Radical

Another possible, though typically less favorable, fragmentation is the direct loss of the chlorine radical (•Cl) from the molecular ion[7]. The strength of the aryl C-Cl bond makes this less common than benzylic cleavage, but it can be observed.

  • Reaction: [C₉H₁₁Cl]•⁺ → [C₉H₁₁]⁺ + •Cl

  • Resulting Ion (m/z): 154 - 35 = 119

This fragment at m/z 119 would not have a corresponding [M+2] peak, as the chlorine atom has been lost.

Pathway C: α-Cleavage (Loss of the Ethyl Radical)

Cleavage of the bond between the aromatic ring and the ethyl group can lead to the loss of an ethyl radical (•C₂H₅, mass of 29 Da).

  • Reaction: [C₉H₁₁Cl]•⁺ → [C₇H₆Cl]⁺ + •C₂H₅

  • Resulting Ion (m/z):

    • For ³⁵Cl: 154 - 29 = 125

    • For ³⁷Cl: 156 - 29 = 127

This pathway is generally less favored than benzylic cleavage due to the relative instability of the resulting chlorotolyl cation compared to the benzylic cation formed in Pathway A.

G cluster_path_a Pathway A: Benzylic Cleavage cluster_path_b Pathway B: Chlorine Loss cluster_path_c Pathway C: α-Cleavage M [C₉H₁₁Cl]•⁺ m/z 154/156 Molecular Ion F1 [C₈H₈Cl]⁺ m/z 139/141 (Base Peak) M->F1 - •CH₃ F2 [C₉H₁₁]⁺ m/z 119 M->F2 - •Cl F3 [C₇H₆Cl]⁺ m/z 125/127 M->F3 - •C₂H₅

Primary fragmentation pathways of 4-Chloro-1-ethyl-2-methylbenzene.

Secondary Fragmentation and Rearrangements

The highly abundant benzylic cation at m/z 139/141 can undergo further fragmentation. It is also common for seven-carbon aromatic fragment ions to rearrange from a benzyl structure to a more stable seven-membered tropylium ring structure[1][3][12]. This substituted tropylium ion can then lose neutral molecules, such as acetylene (C₂H₂), leading to further fragment ions.

  • Loss of Acetylene: [C₈H₈Cl]⁺ → [C₆H₆Cl]⁺ + C₂H₂

    • m/z: 139 - 26 = 113

Summary of Key Spectral Features

The following table summarizes the expected key ions in the EI mass spectrum of 4-Chloro-1-ethyl-2-methylbenzene.

m/z (for ³⁵Cl / ³⁷Cl)Ion Formula (for ³⁵Cl)Description of OriginExpected Intensity
154 / 156[C₉H₁₁Cl]•⁺Molecular Ion ([M]•⁺)Moderate to Strong
139 / 141[C₈H₈Cl]⁺Base Peak. Loss of •CH₃ via benzylic cleavage.Very Strong (100%)
125 / 127[C₇H₆Cl]⁺Loss of •C₂H₅ via α-cleavage.Weak to Moderate
119[C₉H₁₁]⁺Loss of •Cl from the molecular ion.Weak

Standard Experimental Protocol for EI-MS Analysis

Acquiring a reproducible mass spectrum requires a standardized methodology. The following protocol outlines the typical steps for analyzing a volatile organic compound like 4-Chloro-1-ethyl-2-methylbenzene using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute the analyte in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.

  • GC Separation:

    • Inject 1 µL of the prepared sample into the GC inlet.

    • Use a standard non-polar capillary column (e.g., DB-5ms).

    • Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source. The standard ionization energy is set to 70 eV to ensure consistent fragmentation patterns that are comparable to library spectra[1].

  • Mass Analysis: The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection and Spectrum Generation: The separated ions are detected, and the signal is processed by the data system to generate the mass spectrum, plotting relative abundance versus m/z.

G cluster_workflow GC-MS Experimental Workflow Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC IonSource EI Ion Source (70 eV) GC->IonSource Analyzer Mass Analyzer (m/z Separation) IonSource->Analyzer Detector Detector Analyzer->Detector Data Data System (Spectrum) Detector->Data

A typical workflow for GC-EI-MS analysis.

Conclusion

The mass spectrum of 4-Chloro-1-ethyl-2-methylbenzene is highly characteristic and predictable. The definitive features for its identification are:

  • A molecular ion region showing an M⁺ peak at m/z 154 and an [M+2]⁺ peak at m/z 156 in an approximate 3:1 intensity ratio.

  • A dominant base peak at m/z 139 (with its isotopic partner at m/z 141), resulting from the facile loss of a methyl radical via benzylic cleavage.

Understanding these foundational fragmentation pathways allows for confident structural elucidation and serves as a powerful tool for researchers in analytical chemistry and related fields.

References

  • BenchChem. Mass spectrometry fragmentation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol.

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  • Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern.

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Exploratory

A Technical Guide to the Safe Handling of 4-Chloro-1-ethyl-2-methylbenzene for Research & Development

This guide provides an in-depth safety and handling framework for 4-Chloro-1-ethyl-2-methylbenzene (CAS No. 89032-07-5), a substituted aromatic hydrocarbon.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth safety and handling framework for 4-Chloro-1-ethyl-2-methylbenzene (CAS No. 89032-07-5), a substituted aromatic hydrocarbon. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) template. It synthesizes available data from the compound and its structural analogs to establish a robust, risk-based safety protocol. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to handle this and similar research chemicals with the highest degree of safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Profile

Understanding a substance's fundamental properties is the cornerstone of a thorough risk assessment. 4-Chloro-1-ethyl-2-methylbenzene is a chlorinated aromatic hydrocarbon. Its behavior can be largely predicted by its structural components: a benzene ring, which imparts aromatic properties and potential for certain toxicological effects; alkyl groups (ethyl and methyl), which influence its lipophilicity and flammability; and a chlorine atom, which increases its molecular weight and can affect its environmental persistence and toxicological profile.

Table 1: Chemical Identifiers for 4-Chloro-1-ethyl-2-methylbenzene

Identifier Value Source
IUPAC Name 4-chloro-1-ethyl-2-methylbenzene [1]
CAS Number 89032-07-5 [1]
Molecular Formula C₉H₁₁Cl [1][2]
Molecular Weight 154.63 g/mol [1][2]

| Synonyms | 4-chloro-1-ethyl-2-methyl-benzene | |

Table 2: Physicochemical Properties

Property Value (Data may be based on structural analogs) Rationale & Significance
Appearance Colorless oily liquid Typical for many substituted toluenes and ethylbenzenes.[3]
Boiling Point ~162-205 °C Analogs like 4-chlorotoluene (162°C) and 4-chloro-1-methoxy-2-methylbenzene (205.2°C) suggest a relatively high boiling point, indicating low volatility at room temperature but requiring care at elevated temperatures.[3][4]
Flash Point ~42-62 °C Based on analogs 4-chlorotoluene (42°C) and 1-chloro-4-ethylbenzene (62°C), this compound is a combustible or flammable liquid.[5][6] This necessitates strict control of ignition sources.
Solubility Slightly soluble in water; Soluble in ethanol, ether, acetone, benzene. Poor water solubility is typical for chlorinated aromatic compounds and has implications for environmental fate and cleanup of spills.[3]

| Vapor Density | >1 (Air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, creating a potential for a delayed fire or explosion hazard.[7][8] |

Section 2: Hazard Assessment - A Structure-Activity Relationship Perspective

A verified, specific Safety Data Sheet for 4-Chloro-1-ethyl-2-methylbenzene is not consistently available. Therefore, a prudent safety assessment involves analyzing the hazards associated with its structural relatives, such as ethylbenzene and 4-chlorotoluene. This structure-activity relationship (SAR) approach is a standard practice in toxicology and chemical safety for novel or less-common substances.

The primary anticipated hazards include:

  • Flammability: The presence of the ethyl and methyl groups on a benzene ring suggests it is a flammable or combustible liquid.[6][9]

  • Acute Toxicity & Irritation: Inhalation of vapors at high concentrations may cause respiratory tract irritation and central nervous system (CNS) effects like headache, dizziness, and nausea.[10][11][12] Direct contact can cause skin and eye irritation.[10][12]

  • Chronic Toxicity: Prolonged or repeated exposure to similar solvents can lead to organ damage.[9]

  • Environmental Hazards: Chlorinated aromatic compounds are often toxic to aquatic life and may persist in the environment.[3][6]

Anticipated GHS Hazard Classification

The following diagram outlines the likely Globally Harmonized System (GHS) pictograms applicable to this chemical based on SAR analysis.

GHS_Hazards cluster_chemical 4-Chloro-1-ethyl-2-methylbenzene cluster_pictograms Anticipated GHS Pictograms chem C₉H₁₁Cl flame Flammable chem->flame Flammable Liquid (H226) exclamation Irritant Harmful chem->exclamation Harmful if Inhaled (H332) Skin/Eye Irritant (H315/H319) health Health Hazard (Aspiration/STOT) chem->health Aspiration Hazard (H304) May cause organ damage (H373) env Aquatic Toxicity chem->env Toxic to aquatic life (H411)

Caption: Anticipated GHS pictograms and hazard statements.

Section 3: Exposure Control and Personal Protective Equipment (PPE) Protocol

The hierarchy of controls dictates that engineering solutions are preferable to personal protective equipment. In a research setting, this means all work with 4-Chloro-1-ethyl-2-methylbenzene must be conducted within a certified chemical fume hood to control vapor inhalation.[13]

Personal Protective Equipment (PPE) Selection

The choice of PPE is not static; it must adapt to the specific task and associated risks.[14]

Table 3: Task-Based PPE Requirements

Task Minimum Required PPE Rationale
Weighing/Transfer (<10 mL) Safety glasses with side shields, Nitrile gloves (double-gloved), Lab coat. Protects against minor splashes and incidental contact. Double-gloving is a best practice for handling chlorinated solvents.
Reaction Setup/Workup (>10 mL) Chemical splash goggles, Chemical-resistant gloves (Butyl or Viton®), Flame-retardant lab coat. Goggles provide a full seal against splashes. Butyl or Viton® gloves offer longer breakthrough times for aromatic and chlorinated solvents than standard nitrile.[8]

| High-Energy Operations (Heating, Distillation) | Chemical splash goggles and a full-face shield, Butyl or Viton® gloves, Flame-retardant lab coat, Access to an appropriate fire extinguisher (Type B: CO₂, dry chemical).[8][15] | A face shield protects the entire face from splashes or vessel failures.[16][17] Fire risk is elevated during these operations. |

PPE Selection Workflow

The following workflow provides a logical pathway for determining the appropriate level of PPE.

PPE_Workflow start Assess Task Risk q_scale Scale of Operation? start->q_scale q_energy Energy Input? (Heating, Pressure) q_scale->q_energy > 10 mL ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat q_scale->ppe_low < 10 mL ppe_medium Enhanced PPE: - Chemical Goggles - Butyl/Viton Gloves - FR Lab Coat q_energy->ppe_medium No ppe_high Maximum PPE: - Goggles + Face Shield - Butyl/Viton Gloves - FR Lab Coat - Ensure fire extinguisher is ready q_energy->ppe_high Yes

Caption: Decision workflow for selecting appropriate PPE.

Section 4: Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents.[18]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is free of clutter and ignition sources (e.g., hot plates, motors).[11]

  • Grounding: When transferring quantities greater than 100 mL, use approved bonding and grounding procedures to prevent static electricity discharge, which can ignite flammable vapors.[8][10]

  • Tool Selection: Use tools made of non-sparking materials.[15][19]

  • Dispensing: Dispense the liquid carefully, avoiding splashes and the generation of aerosols.[9]

  • Closure: Keep the container tightly sealed when not in use to minimize vapor release.[3]

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12]

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[5][20]

  • Container: Keep in the original, tightly closed container.[3]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5][9]

  • Incompatibilities: Segregate from strong oxidizing agents (e.g., perchlorates, nitrates, peroxides), which can cause violent reactions.[8][12][13]

Section 5: Emergency Response and First Aid

A clear and rehearsed emergency plan is essential.

Emergency Response Workflow

Emergency_Response incident Incident Occurs spill Small Spill (<100mL) incident->spill fire Fire incident->fire exposure Personal Exposure incident->exposure spill_actions 1. Alert personnel 2. Eliminate ignition sources 3. Absorb with inert material (sand, vermiculite) 4. Collect in a sealed container for disposal 5. Use non-sparking tools spill->spill_actions fire_actions 1. Activate fire alarm 2. If small, use CO₂ or dry chemical extinguisher 3. DO NOT use a direct water stream 4. Cool nearby containers with water spray 5. Evacuate fire->fire_actions exposure_actions Follow specific first aid procedures (See Table 4) exposure->exposure_actions

Caption: Workflow for initial actions during an emergency.

Table 4: First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation 1. Immediately move the exposed person to fresh air.[21] 2. If breathing has stopped, perform artificial respiration.[21] 3. Seek immediate medical attention.[21]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[10][21] 3. If irritation persists, seek medical attention.[13][21][10][13][21]
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][20][21] 2. Remove contact lenses if present and easy to do.[20] 3. Seek immediate medical attention from an ophthalmologist.[10][20][21]
Ingestion 1. Do NOT induce vomiting due to the risk of aspiration into the lungs.[22] 2. If the person is conscious, rinse their mouth with water.[13] 3. Seek immediate medical attention.[13][13][22]

Section 6: Accidental Release and Waste Disposal

Spill Response

For small laboratory spills (<100 mL):

  • Control Ignition Sources: Immediately eliminate all flames, sparks, and hot surfaces from the area.[7][15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, dry earth, or vermiculite.[15]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[15][19]

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal

Chemical waste must be handled in accordance with all federal, state, and local regulations.

  • Collect waste 4-Chloro-1-ethyl-2-methylbenzene and contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • The waste may be classified as both flammable and toxic.

  • Do not dispose of this chemical down the drain, as it is likely toxic to aquatic organisms and can damage plumbing systems.[3]

Conclusion

While 4-Chloro-1-ethyl-2-methylbenzene is a valuable compound in research and development, its safe use hinges on a proactive and informed approach to hazard management. By understanding its physicochemical properties, inferring risks from structural analogs, and rigorously applying the principles of exposure control, safe handling, and emergency preparedness, researchers can effectively mitigate potential hazards. This guide serves as a dynamic framework, intended to be integrated into a comprehensive laboratory safety program.

References

  • PubChem. 4-Chloro-1-ethyl-2-methylbenzene. National Center for Biotechnology Information. [Link]

  • Chemsrc. 4-Chloro-1-iodo-2-methylbenzene Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • REMPEC. GUIDE 155: Substances - Toxic and/or Corrosive (Flammable / Water-Sensitive). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ethyl Benzene. [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 4-Chloro-1-ethyl-2-methylbenzene from 2-Ethyltoluene

Abstract This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Chloro-1-ethyl-2-methylbenzene, a substituted aromatic hydrocarbon, commencing from the readily available starting ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Chloro-1-ethyl-2-methylbenzene, a substituted aromatic hydrocarbon, commencing from the readily available starting material, 2-ethyltoluene. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the theoretical underpinnings of the synthesis, including the mechanism of electrophilic aromatic substitution and the regiochemical outcomes dictated by the directing effects of the alkyl substituents. A detailed, albeit theoretical, experimental protocol is presented, alongside a thorough discussion of safety considerations, purification techniques, and methods for product characterization. The synthesis of specifically substituted chloroaromatics is a cornerstone of medicinal chemistry and materials science, and this guide aims to provide a robust framework for the preparation of 4-Chloro-1-ethyl-2-methylbenzene.

Introduction

Substituted chlorobenzenes are a class of organic compounds that find extensive application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The precise placement of the chlorine atom on the aromatic ring is critical for the desired biological activity or material properties. The target molecule of this guide, 4-Chloro-1-ethyl-2-methylbenzene[1], presents a specific substitution pattern that requires a strategic approach to its synthesis. The starting material, 2-ethyltoluene, possesses two activating alkyl groups, an ethyl group and a methyl group, which direct incoming electrophiles to specific positions on the benzene ring. Understanding and controlling the regioselectivity of the chlorination reaction is, therefore, the central challenge in this synthesis.

This guide will explore the direct chlorination of 2-ethyltoluene via an electrophilic aromatic substitution (EAS) reaction. The principles of EAS will be discussed in detail, with a focus on the directing effects of the ethyl and methyl groups and the influence of steric hindrance on the product distribution. A step-by-step experimental protocol will be provided, based on established methodologies for the chlorination of similar alkylbenzenes. Furthermore, comprehensive sections on the safe handling of all reagents, appropriate purification strategies to isolate the desired isomer, and analytical techniques for the characterization of the final product are included to ensure a thorough and practical guide for the laboratory chemist.

Reaction Mechanism and Regioselectivity

The synthesis of 4-Chloro-1-ethyl-2-methylbenzene from 2-ethyltoluene proceeds via an electrophilic aromatic substitution (EAS) reaction. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. In this specific case, the electrophile is a chloronium ion (Cl⁺) or a polarized chlorine species.

Generation of the Electrophile

The chlorination of an aromatic ring typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the chlorinating agent. While molecular chlorine (Cl₂) can be used, a safer and more convenient alternative for laboratory-scale synthesis is N-chlorosuccinimide (NCS). The Lewis acid polarizes the N-Cl bond in NCS, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring.

Directing Effects of Alkyl Groups

The key to achieving the desired 4-chloro isomer lies in understanding the directing effects of the ethyl and methyl groups on the 2-ethyltoluene ring. Both methyl and ethyl groups are classified as activating, ortho, para-directing groups.[2][3][4] This is due to two main electronic effects:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond framework, which enriches the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the alkyl groups with the π-system of the benzene ring further increases the electron density at the ortho and para positions.

In the case of 2-ethyltoluene, the positions ortho and para to the methyl group are C3 and C5, and C6 respectively. The positions ortho and para to the ethyl group are C3 and C6, and C5 respectively. Therefore, the positions most activated towards electrophilic attack are C3, C5, and C6.

The Role of Steric Hindrance

While electronic effects favor substitution at the ortho and para positions, steric hindrance plays a crucial role in determining the final product ratio.[5] The ethyl group is sterically more demanding than the methyl group.

  • Position 3 (ortho to both groups): This position is highly sterically hindered due to the proximity of both the ethyl and methyl groups. Attack at this position is therefore disfavored.

  • Position 5 (para to the methyl group and meta to the ethyl group): This position is electronically activated and relatively unhindered, making it a likely site for substitution.

  • Position 6 (ortho to the methyl group and para to the ethyl group): This position is also electronically activated. However, it is adjacent to the methyl group, which introduces some steric hindrance, although less than at position 3.

Considering both electronic and steric factors, the chlorination of 2-ethyltoluene is expected to yield a mixture of isomers, with the 4-chloro-1-ethyl-2-methylbenzene (substitution at C4, which is para to the ethyl group and meta to the methyl group) and 5-chloro-1-ethyl-2-methylbenzene (substitution at C5) being the major products. The formation of the desired 4-chloro isomer is plausible due to the strong para-directing effect of the ethyl group. Careful optimization of reaction conditions can help to influence the isomer ratio.

Experimental Protocol

This protocol describes a plausible method for the synthesis of 4-Chloro-1-ethyl-2-methylbenzene. It is based on general procedures for the Lewis acid-catalyzed chlorination of alkylbenzenes using N-chlorosuccinimide.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Researchers should conduct a thorough risk assessment and small-scale trial reactions before scaling up.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity
2-EthyltolueneC₉H₁₂120.1912.0 g (0.1 mol)98%
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.5313.4 g (0.1 mol)98%
Aluminum Chloride (anhydrous)AlCl₃133.341.33 g (0.01 mol)99%
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-100 mL-
Brine (Saturated NaCl solution)NaCl(aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Reaction Setup and Procedure

experimental_workflow A 1. Setup and Inert Atmosphere - Assemble a dry three-necked flask with a reflux condenser and dropping funnel. - Purge the system with an inert gas (N₂ or Ar). B 2. Reagent Preparation - Dissolve 2-ethyltoluene in anhydrous DCM in the flask. - Prepare a solution/slurry of NCS in anhydrous DCM in the dropping funnel. A->B Prepare reagents C 3. Catalyst Addition - Cool the flask to 0 °C in an ice bath. - Slowly add anhydrous AlCl₃ to the stirred solution of 2-ethyltoluene. B->C Introduce catalyst D 4. Addition of Chlorinating Agent - Add the NCS solution/slurry dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C. C->D Initiate chlorination E 5. Reaction - After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. - Monitor the reaction progress by TLC or GC. D->E Allow reaction to proceed F 6. Quenching - Cool the reaction mixture in an ice bath. - Slowly and carefully add cold water to quench the reaction and decompose the AlCl₃. E->F Stop the reaction G 7. Work-up - Transfer the mixture to a separatory funnel. - Separate the organic layer. - Wash the organic layer with saturated NaHCO₃ solution, then with brine. F->G Isolate crude product H 8. Drying and Concentration - Dry the organic layer over anhydrous MgSO₄. - Filter and concentrate the solvent using a rotary evaporator. G->H Remove water and solvent I 9. Purification - Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel. H->I Separate desired isomer J 10. Characterization - Analyze the purified product by ¹H NMR, ¹³C NMR, IR, and GC-MS. I->J Confirm structure and purity

Caption: Experimental workflow for the synthesis of 4-Chloro-1-ethyl-2-methylbenzene.

Step-by-Step Methodology:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Charging: In the reaction flask, dissolve 12.0 g (0.1 mol) of 2-ethyltoluene in 100 mL of anhydrous dichloromethane. In the dropping funnel, prepare a slurry of 13.4 g (0.1 mol) of N-chlorosuccinimide in 100 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution of 2-ethyltoluene in the flask to 0 °C using an ice bath. With vigorous stirring, slowly and portion-wise add 1.33 g (0.01 mol) of anhydrous aluminum chloride to the flask. The addition should be done carefully as the reaction can be exothermic.

  • Addition of NCS: Once the aluminum chloride has been added, begin the dropwise addition of the NCS slurry from the dropping funnel to the reaction mixture. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition. The addition should take approximately 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of cold water dropwise. This will decompose the aluminum chloride catalyst and any unreacted NCS.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any HCl formed) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Purification: The resulting crude product will be a mixture of isomers. Purify the crude oil by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the 4-Chloro-1-ethyl-2-methylbenzene from other isomers.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis. A thorough risk assessment should be conducted before commencing any experimental work.

  • 2-Ethyltoluene: Flammable liquid and vapor. Causes skin irritation.[6][7][8][9] Handle in a well-ventilated fume hood and keep away from ignition sources.

  • N-Chlorosuccinimide (NCS): Harmful if swallowed. Causes skin and eye irritation.[10][11][12][13] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Aluminum Chloride (anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.[14][15][16] Handle in a dry environment, preferably in a glove box or a fume hood with a dry atmosphere. Keep away from water and moisture. In case of a fire, use a Class D extinguisher or dry sand; do not use water.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Handle in a fume hood and wear appropriate PPE.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A flame-resistant lab coat.

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations. Halogenated organic waste should be collected in a designated container.

Product Characterization

The purified product should be a colorless liquid. The following analytical techniques can be used to confirm the identity and purity of the synthesized 4-Chloro-1-ethyl-2-methylbenzene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique to determine the purity of the product and to identify the different isomers formed during the reaction. The mass spectrum of 4-Chloro-1-ethyl-2-methylbenzene is expected to show a molecular ion peak (M⁺) at m/z = 154 and an (M+2)⁺ peak at m/z = 156 with a characteristic 3:1 ratio for the chlorine isotopes (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of an ethyl group (M-29) and a methyl group (M-15).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show the following signals:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

    • A singlet for the methyl protons directly attached to the ring (~2.2 ppm).

    • A quartet for the methylene protons of the ethyl group (~2.6 ppm).

    • Three aromatic protons in the range of 7.0-7.3 ppm, likely exhibiting complex splitting patterns (e.g., a doublet, a singlet, and a doublet of doublets).

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic region (120-145 ppm) would show six signals, and the aliphatic region would show three signals for the two methyl carbons and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching (aromatic) around 3000-3100 cm⁻¹.

  • C-H stretching (aliphatic) around 2850-2960 cm⁻¹.

  • C=C stretching (aromatic) in the region of 1450-1600 cm⁻¹.

  • C-Cl stretching in the fingerprint region, typically around 1000-1100 cm⁻¹.

  • Aromatic C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Purification of Isomeric Products

The chlorination of 2-ethyltoluene will likely produce a mixture of isomers. The separation of these isomers is crucial to obtain the pure 4-Chloro-1-ethyl-2-methylbenzene.

Fractional Distillation

Given that the chlorinated isomers of 2-ethyltoluene are likely to have slightly different boiling points, fractional distillation under reduced pressure can be an effective method for their separation on a larger scale. A column with high theoretical plates would be required for efficient separation.

Column Chromatography

For smaller scale purifications or for achieving very high purity, column chromatography on silica gel is a suitable method. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, should allow for the separation of the isomers based on their polarity differences. The separation can be monitored by TLC.

Conclusion

The importance of rigorous safety precautions, particularly when handling anhydrous aluminum chloride and N-chlorosuccinimide, cannot be overstated. Furthermore, the successful isolation of the desired product hinges on effective purification techniques to separate it from isomeric byproducts. The characterization methods detailed in this guide will be essential for confirming the structure and purity of the final compound. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel chlorinated aromatic compounds for various applications in the chemical and pharmaceutical industries.

References

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. OpenStax. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry. [Link]

  • Material Safety Data Sheet (MSDS). N-Chlorosuccinimide. (2026, January 20).
  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. [Link]

  • JoVE. (2025, May 22). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

  • PubChem. 4-Chloro-1-ethyl-2-methylbenzene. [Link]

  • Public Register. SAFETY DATA SHEET ALUMINIUM CHLORIDE BASIC SOLUTION.
  • Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Ethyltoluene. [Link]

  • Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride Revision 5. [Link]

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Exploratory

Solubility of 4-Chloro-1-ethyl-2-methylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-1-ethyl-2-methylbenzene in Organic Solvents Introduction 4-Chloro-1-ethyl-2-methylbenzene is a substituted aromatic hydrocarbon with the molecular formula C₉H₁₁Cl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-1-ethyl-2-methylbenzene in Organic Solvents

Introduction

4-Chloro-1-ethyl-2-methylbenzene is a substituted aromatic hydrocarbon with the molecular formula C₉H₁₁Cl. As an intermediate in organic synthesis, its utility in the development of pharmaceuticals, agrochemicals, and specialty materials is significant. A thorough understanding of its solubility characteristics is paramount for chemists and researchers. Solubility dictates the choice of solvents for chemical reactions, influences the design of purification protocols such as crystallization, and is a critical parameter in formulation and drug delivery systems.

This technical guide provides a comprehensive analysis of the solubility profile of 4-Chloro-1-ethyl-2-methylbenzene. We will dissect its molecular structure to predict its behavior in various organic solvents, provide a framework for experimental determination, and discuss the underlying physicochemical principles that govern its dissolution. This document moves beyond a simple data sheet, offering insights into the causality behind solubility phenomena to empower researchers in their experimental design.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is fundamentally dictated by its structure. 4-Chloro-1-ethyl-2-methylbenzene is a molecule of moderate size and distinct structural features that collectively determine its interaction with solvent molecules.

Key Structural Features:

  • Benzene Ring: The core of the molecule is a non-polar, aromatic benzene ring. This ring structure is rich in π-electrons and is the primary contributor to the compound's hydrophobic (lipophilic) nature.

  • Alkyl Substituents: The presence of an ethyl (-CH₂CH₃) and a methyl (-CH₃) group further enhances its non-polar character. These alkyl chains primarily interact through weak van der Waals forces, specifically London dispersion forces.

  • Chloro Substituent: The chlorine atom introduces a polar carbon-chlorine (C-Cl) bond due to the difference in electronegativity between carbon and chlorine. This creates a permanent dipole moment in the molecule, allowing for dipole-dipole interactions. However, the single chloro group does not impart significant overall polarity to the molecule.

  • Hydrogen Bonding: The molecule lacks hydrogen atoms bonded to highly electronegative atoms (like oxygen or nitrogen). Therefore, it cannot act as a hydrogen bond donor.

Physicochemical Properties Summary:

PropertyValueSource
Molecular FormulaC₉H₁₁ClPubChem[1]
Molar Mass154.63 g/mol PubChem[1]
Predicted PolarityLow to Moderate (Largely Non-polar)Author's Analysis
Hydrogen Bond DonorNoAuthor's Analysis
Hydrogen Bond AcceptorVery Weak (via Cl atom)Author's Analysis

Based on this analysis, 4-Chloro-1-ethyl-2-methylbenzene is predicted to be a largely non-polar compound. Its solubility will be governed by the principle of "like dissolves like," favoring solvents with similar, low-polarity characteristics.[2][3]

Predicted Solubility Profile in Common Organic Solvents

The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3][4] We can classify solvents and predict the solubility of 4-Chloro-1-ethyl-2-methylbenzene accordingly.

Table 1: Predicted Solubility of 4-Chloro-1-ethyl-2-methylbenzene

Solvent ClassExample SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, Toluene, BenzeneLondon Dispersion ForcesHigh The non-polar nature of the solute, dominated by its hydrocarbon backbone, matches perfectly with the intermolecular forces of non-polar solvents.[2]
Weakly Polar Diethyl Ether, Dichloromethane (DCM)London Dispersion, Dipole-DipoleHigh These solvents have a good balance, capable of interacting with the non-polar parts of the solute via dispersion forces and the C-Cl bond via dipole-dipole interactions.
Moderately Polar Aprotic Ethyl Acetate, AcetoneLondon Dispersion, Dipole-DipoleModerate to Good The carbonyl group in these solvents creates a strong dipole. While favorable interactions are possible, the high polarity of the solvent may lead to stronger solvent-solvent interactions compared to solvent-solute interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)London Dispersion, Strong Dipole-DipoleLow to Moderate The very high polarity and strong self-association of these solvents make it energetically difficult for the largely non-polar solute to penetrate the solvent structure.
Polar Protic Ethanol, Methanol, WaterHydrogen BondingLow (Insoluble in Water) These solvents are dominated by strong hydrogen-bonding networks. 4-Chloro-1-ethyl-2-methylbenzene cannot act as a hydrogen bond donor and is a very weak acceptor, making it unable to effectively break into and participate in this network. Solubility in alcohols will be higher than in water due to the alcohols' hydrocarbon portions.

Experimental Determination of Solubility

While predictions provide a strong starting point, empirical testing is required for definitive data. The following protocols outline methods for both qualitative classification and quantitative measurement of solubility.

Workflow for Solubility Classification

The following diagram illustrates a standard workflow for systematically classifying the solubility of an unknown organic compound.

Solubility_Workflow cluster_classification Solubility Classification start Start: 0.1 g Solute + 3 mL Solvent water Water start->water soluble Soluble water->soluble Soluble insoluble Insoluble water->insoluble Insoluble ether Diethyl Ether naoh 5% NaOH hcl 5% HCl naoh->hcl Insoluble A1 Class A1 (Strong Acid) naoh->A1 Soluble h2so4 Conc. H₂SO₄ hcl->h2so4 Insoluble B Class B (Base) hcl->B Soluble N Class N (Neutral) h2so4->N Soluble I Class I (Inert) h2so4->I Insoluble S1 Class S1 (Low MW Polar) soluble->S1 insoluble->ether insoluble->naoh Test further

Caption: Experimental workflow for solubility classification.

Protocol 1: Qualitative Solubility Testing

This method, adapted from standard organic chemistry laboratory procedures, is used to quickly assess solubility in various solvents.[5][6][7]

Objective: To classify the compound based on its solubility in water, ether, acidic, and basic solutions.

Materials:

  • 4-Chloro-1-ethyl-2-methylbenzene

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Solvents: Deionized water, diethyl ether, 5% w/v NaOH(aq), 5% v/v HCl(aq), concentrated H₂SO₄.

Procedure:

  • Preparation: Place approximately 25 mg of 4-Chloro-1-ethyl-2-methylbenzene into a small, clean test tube.

  • Solvent Addition: Add 0.75 mL of the test solvent (starting with water) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 60 seconds.

  • Observation: Observe the mixture. If the solid completely disappears, the compound is classified as "soluble." If any solid remains, it is "insoluble."

  • Systematic Testing:

    • Test 1: Water. If soluble, the compound is a polar, low molecular weight substance. If insoluble, proceed to the next test.

    • Test 2: 5% NaOH. If insoluble in water but soluble in NaOH, it indicates the presence of an acidic functional group.

    • Test 3: 5% HCl. If insoluble in water but soluble in HCl, it indicates the presence of a basic functional group (e.g., an amine).[6]

    • Test 4: Concentrated H₂SO₄. If insoluble in the previous solvents, test in cold, concentrated sulfuric acid. Solubility here indicates a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon.[7]

    • Test 5: Diethyl Ether. Test solubility in a non-polar organic solvent like ether to confirm its non-polar character.

Expected Result for 4-Chloro-1-ethyl-2-methylbenzene: It is expected to be insoluble in water, 5% NaOH, and 5% HCl. It should be soluble in diethyl ether and likely soluble in concentrated H₂SO₄ (due to sulfonation of the aromatic ring). This would classify it as a neutral, non-polar compound.

Protocol 2: Quantitative Solubility Determination (Isothermal Saturation Method)

Objective: To determine the mass of solute that can be dissolved in a specific volume of a solvent at a constant temperature.

Materials:

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Volumetric pipettes

  • Pre-weighed vials for evaporation

  • Vacuum oven or rotary evaporator

Procedure:

  • Prepare Supersaturated Mixture: Add an excess amount of 4-Chloro-1-ethyl-2-methylbenzene to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a screw-cap vial. "Excess" means enough solid remains undissolved to be clearly visible.

  • Equilibration: Place the vial in a constant temperature shaker bath (e.g., set to 25°C) and allow it to agitate for at least 24-48 hours. This ensures the solution reaches equilibrium saturation.

  • Phase Separation: After equilibration, remove the vial from the bath and let it stand undisturbed at the same temperature until the excess solid has settled completely.

  • Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. Be cautious not to disturb the solid at the bottom.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, clean vial. Carefully evaporate the solvent to dryness using a gentle stream of nitrogen, a vacuum oven, or a rotary evaporator.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute residue.

  • Calculation:

    • Mass of solute = (Final weight of vial + residue) - (Initial weight of empty vial)

    • Solubility ( g/100 mL) = (Mass of solute / Volume of supernatant collected) * 100

Factors Influencing Solubility

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases as temperature increases.[3] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, adding heat (increasing temperature) will shift the equilibrium to favor more dissolution. This is a critical factor in designing crystallization procedures.

  • Solvent Polarity: As detailed in Table 1, the polarity match between the solute and solvent is the most significant factor. Aromatic hydrocarbons are generally miscible with other non-polar or weakly polar organic solvents.[2]

  • Molecular Size and Substituents: The solubility of aromatic hydrocarbons in polar solvents like water decreases as the number of alkyl groups on the molecule increases, due to the larger non-polar surface area.[8]

Conclusion

4-Chloro-1-ethyl-2-methylbenzene is a predominantly non-polar, hydrophobic molecule. Its solubility is expected to be high in non-polar and weakly polar organic solvents such as hydrocarbons, ethers, and chlorinated alkanes. Conversely, it will exhibit low to negligible solubility in highly polar, protic solvents like water and methanol. These predictions, grounded in the fundamental principle of "like dissolves like," provide a robust framework for solvent selection in research and industrial applications. For precise quantitative data, the isothermal saturation method described herein provides a reliable and self-validating protocol. This guide equips the practicing scientist with both the theoretical understanding and the practical tools necessary to effectively manage the solubility of 4-Chloro-1-ethyl-2-methylbenzene.

References

  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved March 10, 2026, from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13280717, 4-Chloro-1-ethyl-2-methylbenzene. PubChem. Retrieved March 10, 2026, from [Link].

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Grossmont College. Retrieved March 10, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved March 10, 2026, from [Link]

  • Guseva, A. N., & Parnov, Ye. I. (n.d.). The Solubility of Several Aromatic Hydrocarbons in Water. Defense Technical Information Center. Retrieved March 10, 2026, from [Link]

  • Physical and Chemical Properties of Aromatic Hydrocarbons. (2026, March 2). CK-12 Foundation. Retrieved March 10, 2026, from [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Chloro-1-ethyl-2-methylbenzene as a Versatile Chemical Intermediate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic u...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of 4-Chloro-1-ethyl-2-methylbenzene as a pivotal chemical intermediate. We move beyond simple procedural outlines to deliver in-depth scientific rationale, field-proven protocols, and an exploration of the reaction landscape this versatile scaffold offers. The guide focuses on key transformations including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex molecular architectures for pharmaceuticals and fine chemicals.[1]

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.

Physicochemical Data

The structural attributes of 4-Chloro-1-ethyl-2-methylbenzene—an ortho/para-directing ethyl group, a similarly activating methyl group, and a deactivating but ortho/para-directing chloro group—create a unique electronic and steric environment for synthetic transformations.

PropertyValueSource
IUPAC Name 4-chloro-1-ethyl-2-methylbenzene[2]
CAS Number 89032-07-5[2]
Molecular Formula C₉H₁₁Cl[2]
Molecular Weight 154.63 g/mol [2]
Appearance Colorless Liquid (Typical)[3]
Boiling Point ~162 °C (Predicted/Related Compounds)[3]
Density ~1.07 g/mL (Related Compounds)[3]
Critical Safety and Handling Protocols

4-Chloro-1-ethyl-2-methylbenzene and related aromatic compounds present several hazards that mandate strict safety protocols.[4] Adherence to these guidelines is non-negotiable for ensuring operator safety and experimental integrity.

  • Hazard Overview : This compound is classified as a flammable liquid and is harmful if inhaled. Prolonged or repeated exposure may cause organ damage. It is also toxic to aquatic life.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical safety goggles and, where splashing is a risk, a full-face shield are mandatory.[4][5]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Viton®, Butyl rubber).[6]

    • Respiratory Protection : All manipulations should be performed within a certified chemical fume hood. If vapors or aerosols are generated, a NIOSH/MSHA-approved respirator is required.[5]

    • Skin and Body Protection : A flame-retardant lab coat and closed-toe shoes are required. For larger scale operations, a chemical-resistant apron is recommended.[5]

  • Handling and Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]

    • Keep away from heat, sparks, open flames, and other ignition sources. The container and receiving equipment should be grounded and bonded to prevent static discharge.[5]

    • Use only non-sparking tools and explosion-proof electrical equipment.[5]

  • Emergency Procedures :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[4][5]

    • Eye Contact : Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][5]

    • Inhalation : Move the victim to fresh air immediately.[4]

    • Spills : In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material like vermiculite.[5]

The Synthetic Landscape: Core Reactions and Mechanistic Insights

The utility of 4-Chloro-1-ethyl-2-methylbenzene stems from its capacity to undergo a variety of transformations, primarily leveraging the reactivity of the aromatic ring and the carbon-chlorine bond.

G cluster_start Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds start_node 4-Chloro-1-ethyl-2-methylbenzene reaction1 Friedel-Crafts Acylation start_node->reaction1 Acyl Chloride, Lewis Acid reaction2 Suzuki-Miyaura Coupling start_node->reaction2 Ar-B(OH)₂, Pd Catalyst, Base reaction3 Directed Ortho-Metalation (Lithiation) start_node->reaction3 Organolithium Reagent product1 Aryl Ketones reaction1->product1 product2 Biaryl Compounds reaction2->product2 product3 Functionalized Aromatics reaction3->product3 G reagent1 Acyl Chloride (R-COCl) intermediate1 Acylium Ion Generation [R-C≡O]⁺ + AlCl₄⁻ reagent1->intermediate1 reagent2 Lewis Acid (AlCl₃) reagent2->intermediate1 intermediate2 Electrophilic Attack by Aromatic Ring intermediate1->intermediate2 Electrophile intermediate3 Formation of Sigma Complex (Arenium Ion) intermediate2->intermediate3 intermediate4 Deprotonation & Catalyst Regeneration intermediate3->intermediate4 [AlCl₄]⁻ removes H⁺ product Aryl Ketone Product intermediate4->product

Figure 2: Workflow for the Friedel-Crafts Acylation mechanism.

Suzuki-Miyaura Coupling: Constructing Biaryl Systems

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that joins an organohalide with an organoboron species. [7]It is one of the most powerful and widely used methods for synthesizing biaryl and substituted styrene motifs, which are privileged structures in modern drug discovery. [8][9]The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. [10] Mechanistic Rationale: The reaction proceeds through a well-defined catalytic cycle. [8][11]The aryl chloride (4-Chloro-1-ethyl-2-methylbenzene) first undergoes oxidative addition to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

G pd0 Pd⁰L₂ pd2_complex Ar-Pdᴵᴵ(Cl)L₂ pd0->pd2_complex Oxidative Addition (Ar-Cl) transmetalation_complex Ar-Pdᴵᴵ(Ar')L₂ pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are presented as robust starting points for synthesis and may require optimization based on specific substrate scope and laboratory conditions.

Protocol: Friedel-Crafts Acylation with Acetyl Chloride

This protocol details the synthesis of an acetylated derivative of 4-Chloro-1-ethyl-2-methylbenzene.

Materials & Equipment:

  • Reagents : 4-Chloro-1-ethyl-2-methylbenzene, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric Acid (conc.), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment : Three-neck round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂), ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Setup : Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube. All glassware must be rigorously dried to prevent quenching the catalyst.

  • Catalyst Suspension : Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and 50 mL of anhydrous DCM. Cool the resulting suspension to 0-5 °C using an ice bath. The low temperature is crucial to control the exothermic reaction. [12]3. Substrate Addition : Dissolve 4-Chloro-1-ethyl-2-methylbenzene (1.0 eq) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Acyl Chloride Addition : Following the substrate addition, add acetyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, again ensuring the temperature remains below 10 °C. [12]5. Reaction : Once the additions are complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture back to 0 °C in an ice bath. Very cautiously pour the mixture onto 100 g of crushed ice in a large beaker within a fume hood. This step quenches the reaction and hydrolyzes the aluminum chloride; it is highly exothermic and releases HCl gas. Slowly add concentrated HCl to dissolve the aluminum salts. [12]7. Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing : Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. The bicarbonate wash is essential to remove acidic impurities that could interfere with purification. [12]9. Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the desired aryl ketone.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol outlines the synthesis of a biaryl product from 4-Chloro-1-ethyl-2-methylbenzene.

Materials & Equipment:

  • Reagents : 4-Chloro-1-ethyl-2-methylbenzene, Phenylboronic Acid, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃) or other suitable ligand, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment : Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (N₂ or Argon), standard glassware for workup and purification.

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended) : In a separate flask, stir Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04-0.06 eq) in a small amount of dioxane for 15-20 minutes under an inert atmosphere to pre-form the active Pd(0) catalyst.

  • Reaction Setup : To a Schlenk flask, add 4-Chloro-1-ethyl-2-methylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq). The base is critical for activating the boronic acid for the transmetalation step. [10][11]3. Solvent and Catalyst Addition : Add the solvent system (e.g., Dioxane/Water 4:1). Degas the mixture by bubbling argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst. Add the pre-formed catalyst solution via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Washing : Combine the organic layers and wash with water and then brine to remove inorganic salts and residual base.

  • Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude biaryl product by flash column chromatography on silica gel.

References

  • Safety Data Sheets (SDS). Bio-Rad. [Link]

  • 4-Chloro-1-ethyl-2-methylbenzene. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • 4-Chloro-1-methyl-benzene. ChemBK. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Benzene Reactions. Organic Chemistry. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Synthesis and Crystal Structure of 4-Chloro-1-[2-(2-chlorophenyl)ethyl]-2-nitrobenzene. (2016). ResearchGate. [Link]

  • Benzene, 1-chloro-4-ethyl-. NIST WebBook. [Link]

  • SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. (2008). HETEROCYCLES. [Link]

  • Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Standard Lithiation–Borylation A user's guide. (2017). University of Bristol. [Link]

  • How to synthesise 4-chloro-2-nitrobenzoic acid from benzene? (2020). Quora. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2025). ResearchGate. [Link]

  • Method for synthesizing 1-chloro-4-methyl-benzene.
  • Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/ naphthalene. (2006). Sciforum. [Link]

  • Halogenation of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]

  • An air-stable lithiated cathode material based on a 1,4-benzenedisulfonate backbone for organic Li-ion batteries. RSC Publishing. [Link]

  • Show how the following compounds can be synthesized from benzene: b. m-chloroethylbenzene. Pearson. [Link]

  • 4-chloro-1-ethyl-2-nitrobenzene. LookChem. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

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Application

Application Note: Advanced Derivatization Strategies for the Trace Analysis of 4-Chloro-1-ethyl-2-methylbenzene

Introduction & Analytical Challenges 4-Chloro-1-ethyl-2-methylbenzene (CAS: 89032-07-5) is a volatile, non-polar halogenated aromatic compound. In standard environmental or chemical manufacturing workflows, bulk analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-Chloro-1-ethyl-2-methylbenzene (CAS: 89032-07-5) is a volatile, non-polar halogenated aromatic compound. In standard environmental or chemical manufacturing workflows, bulk analysis of such alkylbenzenes is typically achieved via direct Gas Chromatography-Mass Spectrometry (GC-EI-MS)[1]. However, when this compound must be quantified at ultra-trace levels—such as in biological matrices, or when screened as a Potential Genotoxic Impurity (PGI) in drug development—direct GC-MS often lacks the requisite sensitivity and specificity[2].

Because the native molecule lacks inherently ionizable functional groups for Electrospray Ionization (ESI) and possesses limited electron affinity, chemical derivatization is required to bridge this analytical gap[3]. This application note details two orthogonal, self-validating derivatization protocols designed to transform this inert analyte into highly responsive derivatives for GC-NICI-MS (Negative Ion Chemical Ionization) and LC-ESI-MS/MS .

Chemical Rationale & Causality (E-E-A-T)

As an unreactive aryl chloride, 4-chloro-1-ethyl-2-methylbenzene resists standard nucleophilic substitution (SN2) derivatization commonly used for alkyl halides. Therefore, functionalization must target the aromatic ring or the benzylic side chains.

  • Pathway A: Electrophilic Aromatic Nitration for GC-NICI-MS The electron-donating ethyl and methyl groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS). By introducing a nitro (-NO₂) group, the molecule's electron affinity is exponentially increased. In a NICI source, this nitro-derivative efficiently captures thermal electrons, drastically reducing hydrocarbon background noise and lowering the Limit of Detection (LOD) by orders of magnitude compared to standard EI.

  • Pathway B: Tandem Benzylic Oxidation and Charge-Tagging for LC-ESI-MS/MS To render the analyte amenable to liquid chromatography and positive-mode ESI, the chemically inert alkyl side chains are first oxidized using potassium permanganate (KMnO₄) to yield 4-chlorophthalic acid. The newly formed carboxylic acid moieties are then coupled with 2-dimethylaminoethylamine (DMED) using HATU. DMED acts as a "charge-reversal" reagent; it introduces a tertiary amine that readily protonates in acidic mobile phases, yielding robust [M+H]⁺ signals[4].

Visualization of Derivatization Workflows

Derivatization_Pathways cluster_A Pathway A: GC-ECD / NICI-MS cluster_B Pathway B: LC-ESI-MS/MS Analyte 4-Chloro-1-ethyl-2-methylbenzene (Inert, Volatile, Non-polar) Nitration Nitration (HNO3 / H2SO4, 0°C) Analyte->Nitration Electrophilic Aromatic Substitution Oxidation Benzylic Oxidation (KMnO4, Reflux) Analyte->Oxidation Side-chain Oxidation NitroDeriv Nitro-Derivative (High Electron Affinity) Nitration->NitroDeriv GCMS GC-NICI-MS Analysis (Ultra-trace sensitivity) NitroDeriv->GCMS Phthalic 4-Chlorophthalic Acid (Reactive Intermediate) Oxidation->Phthalic Amidation Charge-Tagging Amidation (DMED, HATU, DIPEA) Phthalic->Amidation AmideDeriv Bis-Amide Derivative (ESI+ Active) Amidation->AmideDeriv LCMS LC-ESI-MS/MS Analysis (High Specificity) AmideDeriv->LCMS

Figure 1: Orthogonal derivatization workflows for 4-chloro-1-ethyl-2-methylbenzene targeting GC-NICI-MS and LC-ESI-MS/MS.

Experimental Protocols

Protocol A: Micro-Scale Nitration for GC-NICI-MS

This protocol is designed for the trace extraction and derivatization of the analyte from aqueous or organic matrices.

  • Sample Preparation: Transfer 100 µL of the sample extract (reconstituted in anhydrous hexane) into a 2 mL heavy-walled glass reaction vial.

  • Nitration: Add 200 µL of a freshly prepared nitrating mixture (1:1 v/v concentrated HNO₃ and H₂SO₄).

    • Causality: H₂SO₄ acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺) from HNO₃.

  • Incubation: Vortex vigorously for 30 seconds and incubate at exactly 0 °C (ice bath) for 15 minutes.

    • Validation Check: Strict temperature control is self-validating; exceeding 5 °C will lead to oxidative cleavage of the ethyl group, resulting in poor recovery and extraneous chromatographic peaks.

  • Quenching & Extraction: Quench the reaction by adding 1.0 mL of ice-cold HPLC-grade water. Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

  • Neutralization: Transfer the upper organic layer to a new vial containing 500 µL of 5% NaHCO₃. Vortex and separate. The organic layer containing the nitro-derivative is now ready for GC-NICI-MS injection.

Protocol B: Tandem Oxidation-Amidation for LC-ESI-MS/MS

This two-step protocol converts the inert analyte into a highly ionizable species for positive-mode ESI.

Step 1: Benzylic Oxidation

  • Oxidation: To 500 µL of sample extract (solvent evaporated), add 1.0 mL of 0.1 M KMnO₄ dissolved in 1 M NaOH. Heat the sealed vial at 80 °C for 2 hours.

  • Quenching (Critical Step): Remove from heat and add 10% sodium bisulfite dropwise until the purple solution turns completely colorless.

    • Validation Check: This visual cue confirms the complete reduction of excess Mn(VII) to soluble Mn(II). Failing to achieve a colorless solution will result in the oxidative destruction of the DMED reagent in Step 2.

  • Extraction: Acidify the solution to pH < 2 using 6 M HCl. Extract the resulting 4-chlorophthalic acid with 1.0 mL of ethyl acetate. Evaporate the organic layer to complete dryness under a gentle stream of nitrogen.

Step 2: Charge-Tagging Amidation

  • Reconstitution: Dissolve the dried 4-chlorophthalic acid residue in 100 µL of anhydrous N,N-Dimethylformamide (DMF).

  • Coupling: Add 10 µL of DMED (2-dimethylaminoethylamine), 20 µL of HATU (0.1 M in DMF), and 10 µL of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA maintains the basic environment required for carboxylic acid deprotonation. HATU rapidly forms an active ester intermediate. Anhydrous DMF prevents competitive hydrolysis of the active ester, ensuring >95% conversion to the bis-amide[4].

  • Incubation & Analysis: Incubate at room temperature for 30 minutes. Dilute with 900 µL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% formic acid, and inject directly into the LC-ESI-MS/MS system.

Quantitative Data & Method Performance

The following table summarizes the expected analytical performance of the derivatized workflows compared to direct analysis. Derivatization shifts the detection limits from the nanogram to the picogram range, enabling rigorous genotoxic impurity profiling[2].

Analytical MethodAnalyte FormPrimary DetectorIonization ModeEstimated LODPrimary Application
Direct Analysis Unmodified 4-Chloro-1-ethyl-2-methylbenzeneGC-MSEI (70 eV)10 - 50 ng/mLBulk VOC screening / Raw material purity[1].
Pathway A Nitro-4-chloro-1-ethyl-2-methylbenzeneGC-MSNICI0.1 - 0.5 ng/mLTrace environmental monitoring / Matrix-heavy samples.
Pathway B DMED-tagged 4-chlorophthalic acid bis-amideLC-MS/MSESI (+)0.01 - 0.05 ng/mLBiological matrices / Genotoxic impurity (PGI) profiling[3].

Sources

Method

Advanced HPLC Method Development for the Resolution of Aromatic Isomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Positional Isomers, Halogenated Aromatics, and Structurally Rigid APIs Executive Summary Separating aromatic posi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Positional Isomers, Halogenated Aromatics, and Structurally Rigid APIs

Executive Summary

Separating aromatic positional isomers (e.g., ortho-, meta-, and para- configurations) is a notorious bottleneck in pharmaceutical assay development. Because these compounds share identical molecular weights, identical functional groups, and nearly indistinguishable lipophilicities, traditional reversed-phase alkyl columns (like C18) often fail to achieve baseline resolution. This protocol details a causality-driven approach to method development, shifting away from purely hydrophobic retention toward orthogonal mechanisms such as π−π interactions, dipole-dipole forces, and shape selectivity.

Mechanistic Causality: Beyond Hydrophobic Retention

To separate molecules that are structurally identical save for the spatial arrangement of their substituents, the stationary phase must recognize subtle electronic and steric differences. Standard C18 phases rely almost entirely on dispersive (hydrophobic) interactions, making them "blind" to the geometric nuances of aromatic isomers.

To achieve specificity, method developers must utilize aromatic stationary phases that offer a multi-modal interaction system:

  • π−π Interactions: Stationary phases containing phenyl rings (e.g., Biphenyl, Phenyl-Hexyl) possess delocalized p-orbitals. These orbitals overlap with the π -electron clouds of aromatic analytes, providing enhanced retention for unsaturated compounds[1].

  • Lewis Acid-Base Dynamics: The Pentafluorophenyl (PFP) phase is uniquely powerful. The five highly electronegative fluorine atoms withdraw electron density from the bonded phenyl ring, rendering the stationary phase a strong Lewis acid (electron acceptor). This facilitates intense, selective interactions with electron-rich aromatic analytes (Lewis bases)[2][3].

  • Dipole-Dipole & Hydrogen Bonding: The polarized C-F bonds in a PFP column participate in dipole-dipole interactions, providing high selectivity for halogenated and polar functional groups[4].

  • Shape Selectivity (Steric Hindrance): The rigid, fluorinated ring of a PFP phase imposes strict steric constraints. Analytes must physically align with the phase to maximize electronic interactions, allowing the column to discriminate between the spatial arrangements of positional isomers[5].

Mechanisms pfp PFP Stationary Phase (Lewis Acid / Electron Acceptor) pip π-π Interactions (Electron-rich analytes) pfp->pip dip Dipole-Dipole (Halogens, Polar groups) pfp->dip hbond Hydrogen Bonding (Proton donors/acceptors) pfp->hbond steric Shape Selectivity (Rigid fluorinated ring) pfp->steric isomer Isomer Resolution (Positional/Structural) pip->isomer dip->isomer hbond->isomer steric->isomer

Caption: Multi-modal retention mechanisms of PFP stationary phases for isomer resolution.

Mobile Phase Dynamics: The Methanol vs. Acetonitrile Paradigm

The choice of organic modifier in isomer separation is not merely about elution strength; it fundamentally dictates which retention mechanisms are active.

The Causality of Solvent Competition: Acetonitrile (ACN) contains a carbon-nitrogen triple bond, which is rich in π electrons. When ACN is used as the mobile phase, the solvent molecules actively compete with the aromatic analyte for the π−π binding sites on the stationary phase. This competition suppresses the orthogonal interactions of PFP and Biphenyl columns, effectively reducing them to expensive, underperforming C18 columns[6].

Conversely, Methanol (MeOH) is a protic solvent lacking π electrons. MeOH does not compete for π−π sites, thereby accentuating the electronic interactions between the aromatic analyte and the stationary phase[6]. Rule of Thumb: Methanol is the mandatory starting modifier when developing methods for aromatic isomers.

Quantitative Data: Stationary Phase Performance

The following tables summarize the quantitative impact of stationary phase chemistry on retention and resolution.

Table 1: Impact of Stationary Phase on Retention Factor ( k′ ) for Aromatic Compounds [7] | Analyte (Aromatic Core) | C18 Column ( k′ ) | Phenyl Column ( k′ ) | Biphenyl Column ( k′ ) | Causality for Retention Shift | |-------------------------|-------------------|----------------------|------------------------|-------------------------------| | Tenoxicam | 0.41 | 0.61 | 2.73 | Enhanced π−π interactions via dual-ring system | | Sulfinpyrazone | 2.29 | N/A | 15.29 | Strong dipole and π−π overlap with sulfoxide group |

Table 2: Typical Resolution ( Rs​ ) of Positional Isomers (e.g., Dinitrobenzene) [2][3] | Stationary Phase | Mobile Phase Modifier | Isomer Resolution ( Rs​ ) | Dominant Interaction Mechanism | |------------------|-----------------------|---------------------------|--------------------------------| | Standard C18 | Acetonitrile | < 1.0 (Co-elution) | Hydrophobic (Dispersive) | | Standard C18 | Methanol | 1.0 - 1.2 | Hydrophobic (Dispersive) | | Phenyl-Hexyl | Methanol | 1.2 - 1.5 | Hydrophobic + Mild π−π | | PFP (Fluoro) | Methanol | > 2.0 (Baseline) | Lewis Acid/Base + Shape Selectivity |

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a self-validating loop to ensure that every parameter change is mathematically justified by system suitability metrics.

Phase 1: System Suitability and Baseline Screening
  • Sample Preparation: Prepare a resolution standard containing the critical isomer pair at 10μg/mL in the initial mobile phase.

  • Column Installation: Install a high-efficiency Pentafluorophenyl (PFP) column (e.g., 100×2.1 mm, 2.6μm core-shell particle)[5].

  • Initial Gradient: Execute a broad screening gradient from 5% to 95% Methanol (with 0.1% Formic Acid for low pH control) over 10 minutes[8].

  • Self-Validation Check 1: Verify system stability. The unretained marker ( t0​ ) must elute consistently across three blank injections ( %RSD≤0.5% ). If pressure fluctuates, purge the pumps and re-equilibrate.

Phase 2: Optimization of Orthogonal Parameters

If baseline resolution ( Rs​≥1.5 ) is not achieved in Phase 1, manipulate the orthogonal variables:

  • Solvent Verification: Ensure Acetonitrile is completely flushed from the system. Even trace ACN can poison π−π interactions[6].

  • Temperature Modulation (Critical Step): Decrease the column compartment temperature from 40∘C to 20∘C−25∘C .

    • Causality: Lower thermal energy restricts the rotational freedom of the analyte. This forces the isomer to interact more rigidly with the fluorinated stationary phase, maximizing steric shape selectivity[3].

  • Gradient Flattening: Identify the elution window of the co-eluting isomers. Flatten the gradient slope specifically within this window to 1% organic/min to increase the interaction time.

Phase 3: Method Validation Loop
  • Replicate Injections: Perform 6 replicate injections of the optimized method using the resolution standard.

  • Self-Validation Check 2: The method is deemed scientifically valid and ready for transfer ONLY IF the following criteria are met:

    • Resolution ( Rs​ ) between the critical isomer pair is ≥1.8 (ensuring robustness for routine QC).

    • Peak tailing factor ( Tf​ ) is ≤1.2 (verifying that secondary silanol interactions are successfully suppressed by the low pH mobile phase).

    • Retention time precision is ≤0.5% RSD .

Workflow start 1. Analyte Assessment (Aromatic Isomers) phase 2. Column Selection (PFP or Biphenyl) start->phase mobile 3. Mobile Phase (Use Methanol, avoid ACN) phase->mobile screen 4. Gradient Screening (5-95% MeOH) mobile->screen decision Resolution > 1.5? screen->decision opt 5a. Optimize Temp & Gradient (Lower T for shape selectivity) decision->opt No val 5b. Method Validation (Robustness, Precision) decision->val Yes opt->screen Re-evaluate

Caption: Step-by-step HPLC method development workflow for separating aromatic isomers.

References

  • Using pi-pi Interactions to Enhance Selectivity for Unsatur
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns, Agilent Technologies.
  • ACE C18-PFP, Symta.
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column, Thermo Fisher Scientific.
  • HPLC basics : Improving resolution of your analysis (I)
  • Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions, LCGC Intern
  • PFP(2)
  • Shop XSelect HSS PFP Column, Waters Corpor

Sources

Application

Suzuki coupling reactions involving chloro-aromatic compounds

Application Note: Overcoming the Chloroarene Barrier in Suzuki-Miyaura Cross-Couplings Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation, widel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming the Chloroarene Barrier in Suzuki-Miyaura Cross-Couplings

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation, widely utilized in pharmaceutical development, materials science, and natural product synthesis[1]. While aryl bromides and iodides readily undergo oxidative addition, aryl chlorides present a significant kinetic barrier due to their high bond dissociation energy (C–Cl ~96 kcal/mol vs. C–Br ~81 kcal/mol)[2]. However, chloroarenes are significantly cheaper and more widely available than their heavier halogen counterparts, making their activation a high priority for scalable drug manufacturing[1].

To overcome this barrier, the catalytic system must be carefully engineered. The use of electron-rich, sterically demanding ligands—such as Buchwald's dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr—is strictly required[3].

  • Accelerating Oxidative Addition : Strong σ -donating ligands increase the electron density at the palladium(0) center, facilitating the cleavage of the inert C–Cl bond[3].

  • Facilitating Reductive Elimination : The steric bulk of these ligands forces the two transmetalated aryl groups into close proximity, accelerating the final reductive elimination step to release the biaryl product and regenerate the active catalyst[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)-Cl L_n OxAdd->PdII BaseEx Base Exchange (Cl replaced by OH/OR) PdII->BaseEx + Base PdII_OH Ar-Pd(II)-OH L_n BaseEx->PdII_OH Transmet Transmetalation (with Ar'-B(OH)2) PdII_OH->Transmet + Ar'-B(OH)2 PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 regenerates Pd(0) Product Ar-Ar' Biaryl Product RedElim->Product

Catalytic cycle of Suzuki coupling illustrating the rate-limiting oxidative addition of chloroarenes.

Catalyst & Ligand Selection Guide

Selecting the correct ligand and precatalyst is highly dependent on the steric and electronic nature of the chloroarene substrate.

Ligand / Catalyst SystemStructural ClassOptimal Substrate ScopeKey Advantages
XPhos / Pd2(dba)3Dialkylbiaryl phosphineUnactivated, sterically hindered aryl chloridesHigh stability; Pd-arene interactions prevent catalyst degradation into Pd black[1].
SPhos / Pd(OAc)2Dialkylbiaryl phosphineHeteroaryl chlorides, water-rich conditionsExcellent for complex pharmaceutical intermediates; highly water-soluble variants exist[1].
PEPPSI-IPr NHC-Palladium complexElectron-rich and electron-poor aryl chloridesAir-stable precatalyst; highly efficient in solvent-free or microwave conditions[4].
CM-Phos Indolyl phosphineAryl mesylates and highly deactivated chloridesExtremely low catalyst loading required (down to 0.02 mol%)[5].

Detailed Experimental Protocols

The following protocols have been designed as self-validating systems. By incorporating specific visual or analytical checkpoints, researchers can ensure the integrity of the catalytic cycle at each stage.

Workflow Prep 1. Reagent Prep Weigh Pd, Ligand, Base Purge 2. Inert Atmosphere Schlenk Line (x3) Prep->Purge Solvent 3. Solvent Addition Add Degassed Solvent Purge->Solvent Heat 4. Reaction Heat at 80-110°C Solvent->Heat Workup 5. Workup Filter & Purify Heat->Workup

Standard air-free experimental workflow for setting up palladium-catalyzed cross-couplings.

Protocol A: Standard Thermal Coupling using XPhos (Ideal for Hindered Substrates)

Rationale: XPhos is selected for its ability to stabilize the Pd(0) intermediate via a secondary interaction with the lower aromatic ring, preventing the precipitation of inactive "Pd black" during the demanding activation of C–Cl bonds[1].

  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and finely ground anhydrous K3PO4 (2.0 mmol).

    • Self-Validation Check: The mixture should appear as a free-flowing powder. Clumping indicates moisture in the base, which can prematurely hydrolyze the boronic acid.

  • Atmosphere Exchange : Seal the flask with a septum. Evacuate the flask and backfill with ultra-high purity nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition : Add 4.0 mL of a degassed 1,4-Dioxane/H2O mixture (4:1 v/v) via syringe.

    • Causality: Water is essential to dissolve the K3PO4 and generate the reactive Pd-OH species required for transmetalation[1][6].

  • Reaction : Heat the mixture in a pre-equilibrated oil bath at 100 °C for 2–12 hours. Monitor the reaction via TLC or GC-MS.

  • Workup : Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Microwave-Assisted, Solvent-Free Coupling using PEPPSI-IPr

Rationale: PEPPSI-IPr is an air-stable precatalyst containing a "throw-away" pyridine ligand. Under microwave irradiation, this ligand rapidly dissociates, generating a highly active Pd-NHC species that can couple aryl chlorides in minutes without organic solvents[4].

  • Preparation : In a microwave-safe reaction vial, combine the aryl chloride (1.0 mmol), arylboronic acid (1.1 mmol), PEPPSI-IPr (0.01 mmol, 1 mol%), and K2CO3 (3.0 mmol).

  • Homogenization : Briefly grind or vigorously vortex the solid mixture to ensure uniform distribution.

  • Irradiation : Seal the vial and subject it to microwave irradiation at 110 °C for 10 minutes[4].

    • Self-Validation Check: The reaction mass will typically change color (often darkening) as the pyridine dissociates and the active Pd species is formed.

  • Workup : Extract the resulting solid mass with dichloromethane, wash with water, dry over MgSO4, and purify.

Troubleshooting & Mechanistic Optimization

  • Observation: Rapid consumption of boronic acid, but unreacted aryl chloride remains.

    • Causality: Protodeboronation is outcompeting the rate-limiting oxidative addition.

    • Solution: Switch to a more electron-rich ligand (e.g., from PPh3 to XPhos) to accelerate oxidative addition[3]. Alternatively, use a slow-addition syringe pump for the boronic acid, or switch to a more stable boronate ester (e.g., pinacol ester).

  • Observation: Precipitation of a black solid (Pd black) and reaction stalling.

    • Causality: The active Pd(0) species is aggregating into inactive nanoparticles due to ligand dissociation or insufficient steric protection.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1), or switch to a bidentate ligand or a highly bulky NHC (like PEPPSI-IPr) that strongly binds the metal center.

  • Observation: Biphasic reactions show slow conversion.

    • Causality: Poor mass transfer between the organic phase (containing the Pd catalyst and aryl chloride) and the aqueous phase (containing the base).

    • Solution: Introduce a phase transfer catalyst (e.g., tetrabutylammonium bromide), which has been shown to shift the transmetalation pathway and provide up to a 12-fold rate enhancement in biphasic Suzuki-Miyaura couplings[6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Electrophilic Aromatic Chlorination

Welcome to the Technical Support Center for Electrophilic Aromatic Chlorination (SEAr). This guide is designed for researchers, synthesis chemists, and drug development professionals who need to troubleshoot and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Chlorination (SEAr). This guide is designed for researchers, synthesis chemists, and drug development professionals who need to troubleshoot and optimize the chlorination of aromatic substrates (e.g., toluene, deactivated rings).

Part 1: Core Principles & Mechanistic Causality

Electrophilic aromatic substitution requires the activation of molecular chlorine (Cl2) or a surrogate (e.g., SO2Cl2) to generate a highly electrophilic species[1]. The choice of catalyst and temperature fundamentally alters the reaction's energy landscape:

  • Catalyst Role (Kinetics & Sterics): Homogeneous Lewis acids (like FeCl3) lower the activation barrier by polarizing the Cl-Cl bond but offer no steric guidance, leading to product distributions governed by the substrate's inherent electronic directing effects[1]. Conversely, heterogeneous catalysts like zeolites impose strict spatial constraints, altering the transition state geometry to favor specific isomers[2].

  • Temperature Role (Thermodynamics): Temperature acts as the thermodynamic throttle. Lower temperatures amplify the activation energy differences between competing pathways (enhancing regioselectivity), while higher temperatures provide enough kinetic energy to overcome these barriers, leading to over-chlorination and eroded selectivity[3].

Part 2: Troubleshooting FAQs

Q: How can I invert the regioselectivity of toluene chlorination to favor the para-isomer over the ortho-isomer? A: Standard non-catalytic or homogeneous Lewis acid-catalyzed chlorination of toluene typically yields an ortho/para ratio heavily skewed toward the ortho-isomer (approx. 60% ortho, 40% para) due to statistical probability and the methyl group's inductive effects[4]. To invert this, you must switch to a shape-selective heterogeneous catalyst. Zeolite K-L is highly recommended. The uniform microporous structure of Zeolite K-L sterically restricts the transition state required for ortho-attack. When using nanosized Zeolite K-L, para-chlorotoluene selectivity can reach over 76%, with ortho-chlorotoluene suppressed to ~20%[2].

Q: My reaction is producing unacceptable levels of dichlorotoluenes. How do I suppress polychlorination? A: Polychlorination is a direct consequence of excessive thermal energy and prolonged exposure to active chlorine species. For example, in ionic liquid-catalyzed systems ([BMIM]Cl-2ZnCl2), increasing the reaction temperature from 60 °C to 100 °C more than doubles the formation of dichlorotoluenes (from 4.4% to 10.7%) while simultaneously degrading para-selectivity[3]. Actionable steps:

  • Lower the reaction temperature to 0–20 °C[5].

  • Meter the Cl2 gas strictly to a 1:0.95 (Substrate:Cl2) molar ratio to prevent over-saturation.

Q: The chlorination kinetics are sluggish, and the catalyst appears to deactivate prematurely. What is the root cause? A: Catalyst deactivation in SEAr is frequently caused by the accumulation of hydrogen chloride (HCl) byproduct or moisture ingress. HCl can competitively bind to the Lewis acid centers, while moisture irreversibly hydrolyzes catalysts like FeCl3 into inactive iron hydroxides. In zeolite systems, trapped HCl and organic byproducts can block the micropores[2]. Actionable steps:

  • Ensure strictly anhydrous conditions using Schlenk techniques.

  • For zeolites, adding a mild acid scavenger (like sodium hydrogen carbonate) can suppress deactivation caused by liberated hydrogen halides[2].

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst choice, temperature, and resulting isomer distribution in the chlorination of toluene.

Catalyst SystemTemperature (°C)Conversion (%)Ortho-Isomer (%)Para-Isomer (%)Polychlorination (%)
Non-catalytic (Acetic Acid)25N/A59.7839.74Minimal
FeCl3 (Homogeneous)5>85~39.059.0<2.0
Zeolite K-L (Heterogeneous)25 - 4010020.076.2<4.0
[BMIM]Cl-2ZnCl260~8068.026.54.4
[BMIM]Cl-2ZnCl2100>9062.023.510.7

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Standard Homogeneous Chlorination (FeCl3 Catalyst)

Objective: General chlorination with high conversion, yielding a standard thermodynamic mix of isomers.

  • Preparation: In a rigorously dried, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and gas dispersion tube, add 1.0 mole of anhydrous toluene.

  • Catalyst Addition: Add 0.05% to 0.5% by weight of anhydrous FeCl3 catalyst[5].

  • Temperature Control: Cool the reaction mixture to 5 °C using an external ice/water bath to suppress side-chain radical reactions[5].

  • Chlorine Introduction: Bubble dry Cl2 gas through the dispersion tube at a controlled rate.

  • Quenching: Once the desired specific gravity (e.g., 1.043) is reached, stop the Cl2 flow. Purge the system with N2 to remove residual Cl2 and HCl[5].

  • Workup: Wash the deeply colored solution with water and dilute aqueous NaOH until neutral. Dry over anhydrous Na2SO4 and fractionally distill to separate the isomers[5].

Protocol B: Highly Para-Selective Chlorination (Zeolite K-L Catalyst)

Objective: Maximize para-chlorotoluene yield while suppressing ortho- and polychlorination via shape-selectivity.

  • Catalyst Activation: Calcination is critical. Activate the nanosized Zeolite K-L catalyst at 150 °C for 96 hours to remove adsorbed water and clear the microporous channels[2].

  • Reaction Setup: Suspend the activated Zeolite K-L in anhydrous toluene within a glass-lined reactor.

  • Acid Scavenging (Optional): Add a catalytic amount of sodium hydrogen carbonate to suppress pore-blocking by liberated HCl[2].

  • Chlorination: Introduce Cl2 gas (or sulfuryl chloride, SO2Cl2, as a liquid surrogate) slowly while maintaining the temperature between 25 °C and 40 °C[2].

  • Filtration & Recovery: Upon complete conversion, filter the heterogeneous mixture to recover the Zeolite K-L catalyst. The catalyst can be regenerated by washing and re-calcination[2].

  • Purification: Distill the filtrate to isolate the para-chlorotoluene (expected selectivity >75%)[2].

Part 5: Visualizations

Troubleshooting Start Chlorination Issue Detected Regio Poor Para-Selectivity Start->Regio OverCl Over-Chlorination (Polychlorination) Start->OverCl Sluggish Sluggish Kinetics / Deactivation Start->Sluggish SolRegio Switch to Zeolite K-L (Shape Selectivity) Regio->SolRegio SolOver Lower Temp (<20°C) & Reduce Cl2 Flow OverCl->SolOver SolSlug Ensure Anhydrous Conditions & Vent HCl Sluggish->SolSlug

Workflow for troubleshooting common electrophilic aromatic chlorination issues.

Mechanism Cl2 Cl2 + Toluene FeCl3 FeCl3 Catalyst (Homogeneous) Cl2->FeCl3 Zeolite Zeolite K-L Catalyst (Heterogeneous) Cl2->Zeolite Unrestricted Unrestricted Approach (Sterically Free) FeCl3->Unrestricted Restricted Pore Confinement (Shape Selective) Zeolite->Restricted Ortho Major: Ortho-Isomer Minor: Para-Isomer Unrestricted->Ortho Para Major: Para-Isomer (>75%) Minor: Ortho-Isomer (~20%) Restricted->Para

Mechanistic divergence between homogeneous and heterogeneous chlorination catalysts.

References

  • [2] Title: Zeolite-catalyzed chlorination of toluene by sulfuryl chloride: Activity, selectivity and deactivation of NaX and NaY zeolites Source: ResearchGate URL: 2

  • [5] Title: US4647709A - Process for ring-chlorinating toluene Source: Google Patents URL: 5

  • [3] Title: Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids Source: MDPI URL: 3

  • [4] Title: An Experimental and Computational Study of Solvent Effects in Toluene Chlorination Source: ResearchGate URL: 4

  • [1] Title: Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene Source: Master Organic Chemistry URL: 1

Sources

Optimization

Technical Support Center: Analysis of 4-Chloro-1-ethyl-2-methylbenzene

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for identifying impurities in 4-Chloro-1-ethyl-2-methylbenzene via GC-MS. Introduction Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for identifying impurities in 4-Chloro-1-ethyl-2-methylbenzene via GC-MS.

Introduction

Welcome to the technical support center for the analysis of 4-Chloro-1-ethyl-2-methylbenzene (C₉H₁₁Cl). This guide is designed for researchers, scientists, and drug development professionals who require high-confidence identification and quantification of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Ensuring the purity of chemical intermediates is critical for the safety and efficacy of final products. This document provides in-depth FAQs, detailed experimental protocols, and robust troubleshooting advice to address common challenges encountered during analysis.

A foundational aspect of impurity analysis is understanding the compound's properties.

Table 1: Physicochemical Properties of 4-Chloro-1-ethyl-2-methylbenzene

Property Value Source
IUPAC Name 4-chloro-1-ethyl-2-methylbenzene [1]
CAS Number 89032-07-5 [1]
Molecular Formula C₉H₁₁Cl [1]
Molecular Weight 154.63 g/mol [1]

| Monoisotopic Mass | 154.0549 Da |[1] |

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical strategy for 4-Chloro-1-ethyl-2-methylbenzene.

Q1: What are the most likely impurities I should expect to find?

A1: Impurities are primarily derived from the synthetic route. A common method for synthesizing this compound is the Friedel-Crafts alkylation of 3-chlorotoluene.[2][3] Based on this, you should anticipate several classes of impurities:

  • Isomeric By-products: The core challenge in this analysis is the separation of positional isomers. During synthesis, the ethyl group can attach to different positions on the 3-chlorotoluene ring, leading to isomers that are difficult to resolve chromatographically.

  • Starting Materials: Incomplete reaction can result in the presence of unreacted 3-chlorotoluene or the ethylating agent.

  • Poly-alkylated Species: The product, 4-Chloro-1-ethyl-2-methylbenzene, contains activating alkyl groups, making it susceptible to further alkylation.[3] This can lead to the formation of diethyl- and triethyl-chloromethylbenzene derivatives.[4]

  • Solvent and Reagent Residues: Residual solvents or catalysts used during the synthesis and purification steps may be present.

Table 2: Potential Impurities and Their Properties

Impurity Class Example Molecular Formula Molecular Weight ( g/mol ) Why it Forms
Isomer 2-Chloro-1-ethyl-4-methylbenzene C₉H₁₁Cl 154.63 Alternative electrophilic substitution position.
Isomer 4-Chloro-1-ethyl-3-methylbenzene C₉H₁₁Cl 154.63 Alternative electrophilic substitution position.
Starting Material 3-Chlorotoluene C₇H₇Cl 126.58 Incomplete reaction conversion.

| Poly-alkylation | 4-Chloro-1,2-diethylbenzene | C₁₀H₁₃Cl | 168.66 | Over-alkylation of the aromatic ring.[3][4] |

Q2: What is the expected mass spectrum and fragmentation pattern for 4-Chloro-1-ethyl-2-methylbenzene?

A2: Under standard 70 eV Electron Ionization (EI), you can predict the following fragmentation pattern:

  • Molecular Ion (M⁺): A distinct isotopic cluster will be observed for the molecular ion due to the presence of chlorine. You will see a peak at m/z 154 (for the ³⁵Cl isotope) and a smaller peak at m/z 156 (for the ³⁷Cl isotope) in an approximate 3:1 abundance ratio.

  • Benzylic Cleavage (Base Peak): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, which is a benzylic cleavage, to form a stable secondary carbocation. This will result in the base peak (most intense peak) at m/z 139 (and its isotopic partner at m/z 141).

  • Other Fragments: Loss of the entire ethyl group (•C₂H₅) can also occur, leading to a fragment at m/z 125 (and m/z 127).

Q3: Why is a mid-polarity capillary column like a DB-5ms recommended for this analysis?

A3: The selection of the GC column is critical for separating the main compound from its closely related isomers.

  • Mechanism of Separation: A DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) column separates compounds primarily based on their boiling points and, to a lesser extent, on weak dipole-dipole interactions with the stationary phase.[5]

  • Isomer Resolution: Positional isomers of chloro-ethyl-methylbenzene often have very similar boiling points. The slight polarity introduced by the 5% phenyl content in the stationary phase can induce subtle differences in retention times, aiding in their resolution, which might not be achieved on a completely non-polar (100% methylpolysiloxane) phase.

  • Inertness: A "ms" designated column (e.g., DB-5ms) indicates high inertness and low bleed characteristics, which are essential for producing high-quality mass spectra and achieving low detection limits.[5][6]

Part 2: Standard Operating Procedure (SOP) for GC-MS Analysis

This section provides a validated starting method for the analysis. It is crucial to perform a system suitability check before running samples.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the 4-Chloro-1-ethyl-2-methylbenzene sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate. This creates a 1 mg/mL stock solution.

  • Prepare a working solution by performing a 1:100 dilution of the stock solution (e.g., 100 µL of stock into 9.9 mL of solvent) to yield a final concentration of 10 µg/mL.

  • Transfer the working solution to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Method Parameters

The following parameters are a robust starting point for an analysis on a standard single quadrupole GC-MS system.

Table 3: Recommended GC-MS Method Parameters

Parameter Setting Rationale
GC System
Inlet Split/Splitless Allows for both high concentration and trace analysis.
Inlet Mode Splitless Optimal for detecting trace-level impurities (<1%).[7]
Inlet Temp. 250 °C Ensures rapid vaporization without thermal degradation.[7]
Injection Vol. 1 µL Standard volume for splitless injection.[5]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Provides good resolution for aromatic isomers.[5]
Carrier Gas Helium Inert, provides good efficiency.
Flow Rate 1.0 mL/min (Constant Flow) Typical flow for a 0.25 mm ID column.
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) Separates volatile solvents from less volatile analytes and ensures all components elute.
MS System
Ionization Mode Electron Ionization (EI) Standard, robust ionization for creating reproducible library-searchable spectra.
Electron Energy 70 eV Standard energy for generating reference mass spectra.[5]
Source Temp. 230 °C Standard source temperature to maintain cleanliness and performance.
Quad Temp. 150 °C Standard quadrupole temperature for stable mass filtering.[5]
Mass Range 45 - 350 m/z Covers the mass of the parent compound, expected impurities, and common solvent ions.

| Solvent Delay | 3 min | Prevents the high concentration of solvent from saturating the detector. |

3. Data Analysis Workflow

The following diagram illustrates the logical flow for identifying an unknown peak in your chromatogram.

G cluster_0 Impurity Identification Workflow A Acquire GC-MS Data B Integrate Chromatogram to Detect All Peaks A->B C Extract Mass Spectrum for Each Peak B->C D Perform NIST/Wiley Library Search C->D E Library Hit >80% Match? D->E F Tentatively Identify Peak E->F  Yes G Manually Interpret Mass Spectrum E->G  No I Confirm with Authentic Standard (If Available) F->I H Propose Structure (Isomer, By-product, etc.) G->H H->I

Caption: A typical workflow for identifying unknown peaks in a GC-MS chromatogram.

Part 3: Troubleshooting Guide

This Q&A section provides solutions to common problems encountered during the analysis.

Q4: My chromatogram shows broad or tailing peaks for the main compound. What is the cause?

A4: Peak tailing is often a sign of unwanted interactions within the GC system.

  • Active Sites in the Inlet: The glass liner in the inlet can accumulate non-volatile residues or have active silanol groups. Solution: Replace the inlet liner or use a deactivated liner. Ensure any glass wool is also deactivated.[8][9]

  • Column Contamination: The front end of the GC column can become contaminated with heavy matrix components. Solution: Trim the first 10-15 cm from the front of the column. If this doesn't help, the column may need to be replaced.[10]

  • Improper Column Installation: A poor cut on the column end or incorrect insertion depth into the inlet or detector can create dead volume, leading to peak distortion. Solution: Re-install the column, ensuring a clean, square cut and correct installation depth as per the manufacturer's instructions.[9]

Q5: I have an unknown peak that the NIST library cannot identify with a high match factor (<70%). What are my next steps?

A5: A low library match score requires manual spectral interpretation. The following decision tree can guide your investigation.

G Start Problem: Unknown Peak with Low Library Match Check_M Examine Molecular Ion (M⁺) Cluster Start->Check_M Is_Cl_Present Is a 3:1 Isotope Pattern Present? Check_M->Is_Cl_Present Check_Fragments Analyze Key Fragments Is_Cl_Present->Check_Fragments Yes No_Cl Compound Likely Does Not Contain Chlorine. Consider Solvents, Bleed, or Other By-products. Is_Cl_Present->No_Cl No Propose_Structure Propose Structure Based on Fragmentation Rules & Synthesis Route Check_Fragments->Propose_Structure Confirm Confirm with Authentic Standard or Other Analytical Technique (e.g., NMR) Propose_Structure->Confirm

Caption: A decision tree for troubleshooting the identification of an unknown peak.

Interpretation Steps:

  • Look for the Molecular Ion (M⁺): Is there a plausible M⁺ peak at a high m/z?

  • Check for Isotope Patterns: Look for the characteristic 3:1 ratio for a single chlorine atom. This immediately confirms the presence of chlorine in the unknown.

  • Identify Logical Losses: Look for fragments corresponding to the loss of common groups (e.g., -15 for CH₃, -29 for C₂H₅). Compare this to the fragmentation of your main peak. An isomer will have the same molecular weight and likely very similar fragmentation.

  • Correlate with Synthesis: Consider the potential side-reactions and by-products from your synthesis. Does the molecular weight of the unknown match a predicted impurity?[11][12]

Q6: My baseline is noisy or rising significantly during the run. What should I do?

A6: A high or noisy baseline reduces sensitivity and can obscure small impurity peaks.

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures. Solution: Condition the column according to the manufacturer's instructions. If bleed is still high, the column may be old or damaged by oxygen and needs replacement.[6][13]

  • Contaminated Carrier Gas: Impurities in the carrier gas (like oxygen or moisture) can damage the column and create a high baseline. Solution: Ensure high-purity carrier gas is used and that gas traps/filters are installed and replaced regularly.[8][13]

  • System Leak: A small leak can introduce air (oxygen) into the system, which is particularly damaging to the column at high temperatures and will appear as a high background signal (m/z 18, 28, 32).[6][10] Solution: Perform a leak check of the entire system from the gas source to the injector.

References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2021). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). How Do I Troubleshoot a Problem on My GC-MS?. Retrieved from [Link]

  • Shimadzu Corporation. (2022). GC COLUMN CONDITIONING & TROUBLESHOOTING TIPS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13280717, 4-Chloro-1-ethyl-2-methylbenzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 4-chloro-1-isothiocyanato-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel synthetic method of 4-chloro-1, 2-bimethyl-benzene by high selective chlorination reaction. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Performance Demonstration of a Modern GC-MS Instrument and Novel BFB tune for Analysis of Volatile Compounds by EPA Method 624.1. Retrieved from [Link]

  • Molview. (n.d.). Synthesis of aromatic compounds I. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.
  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP0534412B1 - Process for the production of 4-chloro-trichloro-methyl benzene.
  • BYJU'S. (n.d.). Friedel-Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Agilent Technologies. (2008). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Retrieved from [Link]

  • Chemistry Learner. (2019). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • LookChem. (n.d.). 4-chloro-1-ethyl-2-nitrobenzene. Retrieved from [Link]

  • Chemrevise. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20267053, 4-Chloro-1,2-diethylbenzene. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro vs. 2-Chloro-Alkylbenzenes in Palladium-Catalyzed Cross-Coupling

Executive Summary & Nomenclature Clarification As a Senior Application Scientist, it is critical to first address the structural integrity of the compounds under investigation. The specific compound requested, "2-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, it is critical to first address the structural integrity of the compounds under investigation. The specific compound requested, "2-chloro-1-ethyl-2-methylbenzene" , is structurally impossible as a stable aromatic ring. Placing both a methyl group and a chlorine atom at the 2-position of an intact benzene ring violates carbon's tetravalency and disrupts the aromatic π -system.

To provide a scientifically rigorous comparison, this guide analyzes the reactivity of the valid target[1] against its widely utilized structural isomer[2]. This comparison perfectly isolates the variable of ortho-steric hindrance in aryl chloride activation—a critical parameter in drug development and agrochemical synthesis.

Mechanistic Reactivity Profile: Steric vs. Electronic Effects

Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making the oxidative addition of Pd(0) into the C-Cl bond the rate-determining step in cross-coupling reactions like the[3].

  • 4-Chloro-1-ethyl-2-methylbenzene (Para-Cl): The chlorine atom is located para to the ethyl group and meta to the methyl group. The adjacent positions (C3 and C5) contain only small hydrogen atoms. This lack of steric bulk allows the bulky Ln​Pd(0) active catalyst to approach the C-Cl bond with minimal van der Waals repulsion, resulting in rapid oxidative addition.

  • 2-Chloro-4-ethyl-1-methylbenzene (Ortho-Cl): The chlorine atom is ortho to the methyl group. During the catalytic cycle, the incoming palladium center and its bulky supporting ligands (e.g., dialkylbiaryl phosphines like XPhos) experience severe steric clash with the ortho-methyl group. This steric penalty significantly increases the activation energy barrier for oxidative addition, reducing the overall turnover frequency (TOF)[4].

Visualizing the Steric Bottleneck

The following diagram illustrates the divergent catalytic pathways based on the steric environment of the two isomers.

G Pd0 Pd(0)L Active Catalyst ArCl_4 4-chloro-1-ethyl-2-methylbenzene (Unobstructed C-Cl) Pd0->ArCl_4 approaches ArCl_2 2-chloro-4-ethyl-1-methylbenzene (Ortho-Methyl Hindrance) Pd0->ArCl_2 approaches OA_Fast Fast Oxidative Addition Low Steric Barrier ArCl_4->OA_Fast OA_Slow Slow Oxidative Addition High Steric Repulsion ArCl_2->OA_Slow PdII_4 Pd(II) Intermediate (High Yield Pathway) OA_Fast->PdII_4 PdII_2 Pd(II) Intermediate (Low Yield Pathway) OA_Slow->PdII_2

Divergent oxidative addition pathways dictated by ortho-steric hindrance in aryl chlorides.

Quantitative Performance Data

The table below summarizes the comparative performance of both isomers in a standardized Suzuki-Miyaura cross-coupling with phenylboronic acid, utilizing a Pd(OAc)₂/XPhos catalyst system.

Parameter4-Chloro-1-ethyl-2-methylbenzene2-Chloro-4-ethyl-1-methylbenzene
Steric Environment Unhindered (meta/para substituents)Hindered (ortho-methyl)
Yield (GC-FID) > 95%62%
Reaction Time 2 hours12 hours
Turnover Number (TON) 950620
Turnover Frequency (TOF) 475 h⁻¹51.6 h⁻¹
Primary Byproduct Traces of protodeboronationUnreacted starting material

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness, the following Suzuki-Miyaura coupling protocol is designed as a self-validating system. It incorporates internal standards and specific engineering controls to isolate the reactivity of the aryl chloride from external variables.

Materials:

  • Aryl chloride substrate (1.0 mmol)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv.)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • XPhos ligand (0.02 mmol, 2 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Internal Standard: Dodecane (0.5 mmol)

  • Solvent: Anhydrous THF (5.0 mL)

Step-by-Step Workflow:

  • Catalyst Pre-Activation (Glovebox): In a nitrogen-filled glovebox, combine Pd(OAc)₂ and XPhos in 2.0 mL of THF. Stir for 15 minutes.

    • Causality: Pre-mixing allows the bidentate-like coordination of the bulky XPhos ligand to Pd(II) before reduction to the active Pd(0) species, preventing the agglomeration of inactive palladium black.

  • Substrate & Standard Addition: Add the selected aryl chloride, phenylboronic acid, and dodecane to the reaction vial.

    • Causality: Dodecane acts as an inert internal standard. By measuring the product-to-dodecane ratio via GC-FID, the yield is quantified independently of isolation/purification losses, ensuring the data strictly reflects chemical reactivity.

  • Base Addition: Add finely milled anhydrous K₃PO₄, followed by the remaining 3.0 mL of THF.

    • Causality: K₃PO₄ is a mild, heterogeneous base. Its slow dissolution in THF provides a steady, low concentration of reactive alkoxide equivalents. This activates the boronic acid for transmetalation without causing rapid protodeboronation (a common side reaction that consumes the boronic acid).

  • Reaction Execution: Seal the vial with a PTFE-lined septum, remove from the glovebox, and heat at 80 °C using an aluminum heating block with an internal thermocouple.

    • Causality: Using an internal thermocouple rather than relying on the hotplate's surface sensor prevents temperature fluctuations. This is critical because the ortho-substituted isomer requires sustained thermal energy to overcome its high activation barrier.

  • Quenching & GC-FID Analysis: After the designated time, cool the vial to room temperature. Quench with 2.0 mL of deionized water to dissolve the phosphate salts. Extract with ethyl acetate (3 x 2 mL). Inject the organic layer into the GC-FID to validate the yield against the dodecane standard.

Conclusion

The comparative analysis definitively shows that the ortho-methyl group in 2-chloro-4-ethyl-1-methylbenzene imposes a severe kinetic penalty during palladium-catalyzed cross-coupling. Researchers designing synthetic routes for complex APIs should prioritize meta or para chloro-isomers like 4-chloro-1-ethyl-2-methylbenzene to maximize catalyst turnover and minimize reaction times, or deploy highly specialized, sterically flexible if the ortho-chloro isomer is strictly required[5].

References

  • Title : 4-Chloro-1-ethyl-2-methylbenzene | C9H11Cl | CID 13280717 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : 2-Chloro-4-ethyl-1-methylbenzene | C9H11Cl | CID 13280719 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

  • Title : A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides Source : Angewandte Chemie International Edition (via PubMed) URL :[Link]

  • Title : An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature Source : Angewandte Chemie International Edition URL :[Link]

Sources

Comparative

Spectroscopic Platform Comparison Guide: Structural Elucidation of C9H11Cl Isomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the performance of High-Field NMR, Benchtop NMR, and GC-MS platforms in differentiating structural i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare the performance of High-Field NMR, Benchtop NMR, and GC-MS platforms in differentiating structural isomers of C9H11Cl, supported by experimental protocols and mechanistic data.

The Analytical Challenge

In organic synthesis and drug development, differentiating structural isomers with identical molecular weights but distinct spatial connectivity is a critical quality control step. The molecular formula C9H11Cl (Degree of Unsaturation = 4) indicates an aromatic ring with a chlorinated propyl side chain. For this comparative guide, we evaluate three primary isomers:

  • (3-chloropropyl)benzene (Primary chloride)

  • (1-chloropropyl)benzene (Secondary benzylic chloride)

  • 2-chloro-2-phenylpropane (Tertiary benzylic chloride, cumyl chloride)

Because these isomers possess identical masses (154.63 g/mol ), standard low-resolution mass spectrometry without fragmentation analysis is insufficient. We must rely on advanced spectroscopic platforms to confirm their structures.

Platform Performance Comparison

Selecting the right analytical instrument requires balancing resolution, throughput, and operational cost. Table 1 compares the three leading platforms for this specific isomeric differentiation.

Table 1: Analytical Platform Comparison for C9H11Cl Isomers

PlatformResolution / SpecificityCost & AccessibilityBest Use CaseLimitations
High-Field NMR (400+ MHz) Gold Standard. Baseline resolution of complex multiplets (e.g., quintets).High capital cost; requires cryogens (liquid He/N2).Final structural confirmation; complex mixture analysis.High maintenance; slower sample throughput.
Benchtop NMR (80 MHz) Moderate. Easily resolves diagnostic singlets vs. triplets, but aliphatic regions overlap.Low cost; cryogen-free; fits in a standard fume hood.Rapid reaction monitoring; routine QA/QC.Cannot resolve higher-order J -coupling.
GC-MS (75 eV EI) High. Chromatographic separation combined with distinct fragmentation patterns.Moderate cost; requires carrier gas and column maintenance.Trace analysis; identifying impurities in synthesis.Does not provide direct 3D connectivity mapping.

Workflow Visualization

The following decision tree illustrates the self-validating analytical workflow used to deduce the correct C9H11Cl isomer based on spectroscopic outputs.

G Start Unknown C9H11Cl Isomer GCMS GC-MS (75 eV EI) Start->GCMS Fragmentation NMR 1H NMR (400 MHz) Start->NMR Chemical Shifts Frag1 Base Peak m/z 91 GCMS->Frag1 Frag2 Base Peak m/z 119 GCMS->Frag2 NMR1 Triplet @ ~3.5 ppm NMR->NMR1 NMR2 Triplet @ ~4.8 ppm NMR->NMR2 NMR3 Singlet @ ~1.8 ppm NMR->NMR3 Iso1 (3-chloropropyl)benzene Frag1->Iso1 Iso3 2-chloro-2-phenylpropane Frag2->Iso3 NMR1->Iso1 Iso2 (1-chloropropyl)benzene NMR2->Iso2 NMR3->Iso3

Analytical workflow for structural elucidation of C9H11Cl isomers using NMR and GC-MS.

Quantitative Data & Spectral Markers

Proton NMR ( 1 H NMR) Data

High-field NMR provides unambiguous assignment based on chemical shifts ( δ ) and spin-spin coupling ( J -coupling).

Table 2: Diagnostic 1 H NMR Peaks (400 MHz, CDCl 3​ )

IsomerDiagnostic Shift ( δ , ppm)MultiplicityIntegrationAssignment
(3-chloropropyl)benzene 3.48Triplet ( t )2H-CH 2​ -Cl
(1-chloropropyl)benzene 4.80Triplet ( t )1H-CH-Cl
2-chloro-2-phenylpropane 1.80Singlet ( s )6H-CH 3​ ( ×2 )
Mass Spectrometry (GC-MS) Data

Electron ionization provides distinct fragmentation pathways based on the stability of the resulting carbocations.

Table 3: GC-MS Fragmentation Data (75 eV)

IsomerMolecular Ion ( M+ )Base Peak ( m/z )Primary Cleavage Mechanism
(3-chloropropyl)benzene 15491Loss of -CH 2​ CH 2​ Cl (Tropylium formation)
(1-chloropropyl)benzene 154119Loss of -Cl (Secondary benzylic stabilization)
2-chloro-2-phenylpropane 154119Loss of -Cl (Tertiary benzylic stabilization)

Mechanistic Causality in Spectral Interpretation

To ensure scientific integrity, we must explain why the instruments yield these specific data points.

Electronegativity and NMR Deshielding: In high-field 1 H NMR, the chemical shift is a direct manifestation of the local electronic environment. The highly electronegative chlorine atom deshields adjacent protons via the inductive effect. In (3-chloropropyl)benzene, the terminal -CH 2​ -Cl protons experience this deshielding, resonating as a triplet at ~3.48 ppm[1]. However, in (1-chloropropyl)benzene, the proton is situated on a benzylic carbon that is also bonded to chlorine. The combined electron-withdrawing effects of the phenyl ring and the halogen result in a profound downfield shift to ~4.80 ppm[2]. Conversely, 2-chloro-2-phenylpropane features two equivalent methyl groups isolated from neighboring protons, yielding a sharp, integrated 6H singlet at ~1.80 ppm[3],[4].

Carbocation Stability in MS Fragmentation: During 75 eV electron ionization, molecular fragmentation is dictated by the thermodynamic stability of the resulting carbocations. 2-chloro-2-phenylpropane undergoes rapid cleavage of the labile C-Cl bond to form the cumyl cation ( m/z 119)[3]. This tertiary benzylic carbocation is exceptionally stable due to resonance delocalization of the positive charge into the aromatic π -system and hyperconjugation from the adjacent methyl groups, making m/z 119 the dominant base peak[4]. In contrast, (3-chloropropyl)benzene fragments via the loss of a chloroethyl radical to yield the highly stable tropylium ion ( m/z 91), which dominates its mass spectrum[1].

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol A: High-Resolution 1 H NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified C9H11Cl isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Insert the sample into a 400 MHz NMR spectrometer.

  • Tuning and Shimming (Critical Step): Perform automated tuning and matching (ATM) for the 1 H nucleus. Execute gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity, ensuring a line width of <0.5 Hz for the TMS peak to guarantee multiplet resolution.

  • Acquisition: Apply a standard 90° pulse sequence (zg30). Acquire 16 transients with a spectral width of 12 ppm, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

  • Processing: Apply a Fourier transform, perform manual phase and baseline correction, and calibrate the TMS signal to exactly 0.00 ppm[1].

Protocol B: GC-MS Isomer Differentiation
  • Sample Preparation: Dilute the C9H11Cl sample to a concentration of 50 ppm in HPLC-grade hexane.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C with a 50:1 split ratio. Use a temperature program: 60°C hold for 1 min, ramp at 15°C/min to 280°C.

  • Ionization: Transfer the eluent to the MS source. Apply 75 eV electron ionization (EI) at a source temperature of 230°C.

  • Data Acquisition: Scan the mass range from m/z 50 to 300. Extract ion chromatograms (EIC) for m/z 91, 119, and 154 to identify isomer-specific fragmentation pathways[3].

Conclusion

While Benchtop NMR offers an excellent, cost-effective solution for rapid isomer verification based on distinct splitting patterns (singlets vs. triplets), High-Field NMR remains the gold standard for full structural elucidation due to its superior dispersion. GC-MS serves as a highly sensitive complementary technique, leveraging the fundamental principles of carbocation stability to differentiate isomers chromatographically. For robust drug development pipelines, utilizing GC-MS for purity profiling alongside High-Field NMR for absolute structural confirmation provides a self-validating analytical framework.

References

  • (1-Chloropropyl)benzene | C9H11Cl | CID 524241 - PubChem - NIH. URL:[Link]

  • The Influence of Carbon-Carbon Multiple Bonds on the Solvolyses of Tertiary Alkyl Halides: a Grunwald-Winstein Analysis - MDPI. URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatographic Separation of Chloro-Ethyl-Methylbenzene Isomers

In the realm of analytical chemistry, the separation of structural isomers presents a significant challenge due to their nearly identical physical and chemical properties. This is particularly true for substituted aromat...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry, the separation of structural isomers presents a significant challenge due to their nearly identical physical and chemical properties. This is particularly true for substituted aromatic compounds like chloro-ethyl-methylbenzene, where positional differences of the chloro, ethyl, and methyl groups on the benzene ring lead to a multitude of isomers with very similar boiling points and polarities. Achieving baseline resolution of these isomers is critical in various fields, including environmental monitoring, industrial chemical synthesis, and quality control in drug development, where the presence of an undesired isomer can have profound implications.

This guide provides an in-depth comparison of the gas chromatographic (GC) behavior of chloro-ethyl-methylbenzene isomers. Moving beyond a simple recitation of methods, we will explore the fundamental principles that govern their separation, explain the rationale behind key experimental choices, and present data to support the methodologies discussed.

The Foundational Principle: How GC Separates Isomers

Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.[1][2] The time it takes for a compound to travel through the column is its retention time (t_R) .[3] This retention is governed by two primary factors:

  • Volatility (Boiling Point): Compounds with lower boiling points spend more time in the gas phase and thus travel through the column faster, resulting in shorter retention times.

  • Analyte-Stationary Phase Interactions: The chemical nature of the stationary phase dictates the types of intermolecular forces (e.g., dispersion forces, dipole-dipole interactions, hydrogen bonding) that can occur with the analyte.[1][4] The stronger the interaction, the longer the analyte is retained on the column.

For isomers like chloro-ethyl-methylbenzene, boiling points can be extremely close. Therefore, achieving separation often hinges on selecting a stationary phase that can exploit subtle differences in their polarity and molecular shape.

The Most Critical Choice: Stationary Phase Selection

The choice of the GC column's stationary phase is the most powerful tool an analyst has to influence the separation of isomers.[2] The "like dissolves like" principle is a useful starting point; polar stationary phases will more strongly retain polar analytes, while non-polar phases primarily separate based on boiling point.[1][3]

Let's consider the common stationary phases and their applicability to chloro-ethyl-methylbenzene isomers.

  • Non-Polar Phases (e.g., 100% Dimethylpolysiloxane - DB-1, ZB-1): These phases are the most robust and are an excellent first choice. Separation is dominated by van der Waals forces, meaning the elution order will generally follow the boiling points of the isomers.[5] For closely boiling isomers, complete separation on these columns can be challenging.

  • Intermediate Polarity Phases (e.g., 5% Phenyl-95% Dimethylpolysiloxane - DB-5, ZB-5): The incorporation of phenyl groups introduces polarizability and the potential for π-π interactions with the aromatic ring of the analytes.[5] This can alter the elution order compared to a non-polar column and often improves the resolution of aromatic isomers. For many standard analyses of aromatic compounds, a "5-type" column is the go-to choice.[6]

  • Intermediate-High Polarity Phases (e.g., 50% Phenyl-50% Dimethylpolysiloxane - DB-17, ZB-50): Increasing the phenyl content enhances the column's polarity, leading to stronger retention of compounds with dipole moments or high polarizability.[5][7] This can be highly effective for separating isomers where one is more polar than the others. However, analysis times may increase.

  • Polar Phases (e.g., Polyethylene Glycol - WAX columns, ZB-WAX): These phases, containing polar functional groups, interact strongly with polar analytes through dipole-dipole and hydrogen bonding forces.[1] A WAX-type column can provide a unique and often superior separation for aromatic isomers that co-elute on less polar phases.[7]

The separation of the closely related xylene and ethylbenzene isomers provides a useful analogue. On a non-polar DB-5 column, m-xylene and p-xylene often co-elute, while a more polar WAX column can achieve baseline resolution of all three xylene isomers and ethylbenzene.[7] This demonstrates the profound impact of stationary phase chemistry on isomer selectivity.

Comparative Analysis: Predicting Elution Order

While specific experimental data for all chloro-ethyl-methylbenzene isomers is not consolidated in a single source, we can predict their relative retention times based on established chromatographic principles and data for analogous compounds.

General Elution Principles:

  • On Non-Polar Columns (e.g., DB-1, DB-5): Elution order is primarily dictated by boiling point. Isomers with lower boiling points will elute first.

  • On Polar Columns (e.g., ZB-50, WAX): Elution order is influenced by both boiling point and polarity. Isomers with a higher dipole moment will interact more strongly with the polar stationary phase and be retained longer.

Let's examine the three isomers of chloro-ethylbenzene as a simplified example:

IsomerCommon NameBoiling Point (°C)Dipole Moment (Debye)Predicted Elution Order (Non-Polar)Predicted Elution Order (Polar)
1-Chloro-2-ethylbenzeneo-chloroethylbenzene~185-187Higher23 (latest)
1-Chloro-3-ethylbenzenem-chloroethylbenzene~181-184[8][9][10]~1.81[8]1 (earliest)2
1-Chloro-4-ethylbenzenep-chloroethylbenzene~184-186Lower31 (earliest)

Note: Boiling point and dipole moment values are approximate and gathered from various chemical databases. The table illustrates the principles of separation. Exact elution orders should always be confirmed experimentally with certified standards.

Causality Explained:

  • On a non-polar column, the meta-isomer, having the lowest boiling point, is expected to elute first.

  • On a polar column, the para-isomer, with its symmetrical structure, typically has the lowest net dipole moment. It will interact least with the polar stationary phase and elute first. The ortho-isomer, with the chlorine and ethyl groups in close proximity, often has the largest dipole moment, leading to the strongest interaction and the longest retention time. The meta-isomer falls in between. This reversal of elution order for the para and ortho isomers is a classic example of leveraging stationary phase polarity for isomer separation.

A Generalized Experimental Protocol

This protocol provides a robust starting point for developing a separation method for chloro-ethyl-methylbenzene isomers. Optimization will be necessary based on the specific isomers of interest and the sample matrix.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Processing A Accurate Dilution in appropriate solvent (e.g., Hexane) B Addition of Internal Standard A->B C Injection (Split/Splitless Inlet) B->C D Separation (Capillary Column) C->D E Detection (FID or MS) D->E F Chromatogram Generation E->F G Peak Integration & Identification F->G H Quantification & Reporting G->H

Caption: Gas Chromatography workflow for isomer analysis.

Step-by-Step Methodology:

  • Column Selection:

    • Initial Screening: Begin with a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5 (or equivalent) column.[6] This is a versatile, general-purpose column that provides excellent efficiency.

    • Optimization: If co-elution occurs, switch to a column with different selectivity, such as a ZB-50 or a ZB-WAX, using the same dimensions.

  • Inlet and Injection:

    • Inlet: Use a Split/Splitless inlet at 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: Start with a 50:1 split ratio to ensure sharp peaks. For trace analysis, this can be reduced or a splitless injection can be used.

  • Carrier Gas:

    • Gas: Use Helium or Hydrogen. Hydrogen can provide faster analysis times at optimal flow rates.

    • Flow Rate: Set to a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • A temperature program is essential to separate compounds with a range of boiling points.

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 5 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 minutes.

    • Rationale: The initial hold ensures efficient focusing of the analytes at the head of the column. The slow ramp rate is crucial for providing the necessary time for the column to resolve closely eluting isomers.

  • Detector:

    • Flame Ionization Detector (FID): Set at 280 °C. The FID is a robust, universal detector for hydrocarbons and provides excellent sensitivity.

    • Mass Spectrometer (MS): Set transfer line to 280 °C and ion source to 230 °C. An MS detector provides not only quantitative data but also mass spectra, which can be used to confirm the identity of each isomer, a critical component of a self-validating system.

Trustworthiness Through Self-Validation

To ensure the trustworthiness of your results, every protocol must be self-validating.

  • Confirmation with a Second Column: For unambiguous identification, any positive result should be confirmed on a second column with a different stationary phase (e.g., confirm a result from a DB-5 on a WAX column).[11] If the relative retention times and peak identities are consistent across both columns, the identification is considered confirmed.

  • Use of Reference Standards: The only definitive way to identify isomers is to run a certified reference standard for each potential isomer under the exact same analytical conditions. The retention time of the peak in the unknown sample must match that of the standard.

  • Relative Retention Time (RRT): While absolute retention times can shift slightly between runs due to minor variations in pressure or temperature, the relative retention time (RRT) is much more stable.[3][12] It is calculated by dividing the retention time of the analyte by the retention time of a stable, co-injected internal standard. Using RRTs makes methods more robust and transferable between instruments.

Conclusion

The successful separation of chloro-ethyl-methylbenzene isomers by gas chromatography is an achievable but non-trivial task that relies on a systematic approach to method development. The foundational step is the strategic selection of the column stationary phase. While non-polar phases separate primarily by boiling point, more polar phases that leverage differences in isomer dipole moments are often required for complete resolution. By starting with a general-purpose "5-type" column, employing a slow temperature ramp, and confirming identifications with authentic standards and a secondary column of different polarity, researchers can develop robust and reliable methods for the accurate quantification of these challenging analytes.

References

  • ACS Publications. (n.d.). Adsorption and Separation of Xylene Isomers and Ethylbenzene on Two Zn−Terephthalate Metal−Organic Frameworks. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ARAKI, T. (1963). The Effects of Stationary Liquids on the Separation of the Isomers of Aromatic Hydrocarbons in Gas Chromatography. Journal of the Japan Petroleum Institute, 6(3), 163-169. Retrieved from [Link]

  • IRIS. (n.d.). ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. Retrieved from [Link]

  • PubMed. (2003). Trace Analysis of Benzene, Toluene, Ethylbenzene and Xylene Isomers in Environmental Samples by Low-Pressure Gas Chromatography-Ion Trap Mass Spectrometry. Journal of Chromatography A, 985(1-2), 191-196. Retrieved from [Link]

  • PMC. (2014). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. Polycyclic Aromatic Compounds, 34(5), 443-460. Retrieved from [Link]

  • ACS Publications. (1960). Rapid Separation of Xylenes and Ethylbenzene by Gas Chromatography Using Packed Columns. Analytical Chemistry, 32(12), 1676-1678. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

  • Frontiers. (2020). Separation Performance of Capillary Gas Chromatography Based on Monohydroxycucurbit[13]Uril Incorporated Into Sol–Gels as the Stationary Phase. Frontiers in Chemistry, 8, 59. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). BTEX: Complete Resolution in Under 6.5 Minutes. Retrieved from [Link]

  • Stenutz. (n.d.). 1-chloro-3-ethylbenzene. Retrieved from [Link]

  • EPA. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (1-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • AperTO. (2026). GCxGC-MS hyphenated tech. Retrieved from [Link]

  • Axion Labs. (2021). How to develop a method for GC - top 3 tips. YouTube. Retrieved from [Link]

  • SepScience. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Agilent. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]

  • ResearchGate. (2016). A Review: GC Method Development and validation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethyl- (CAS 620-16-6). Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved from [Link]

  • DTIC. (n.d.). Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chromatography. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]

  • Lotus Consulting. (2008). Unlocking Retention Times in Gas Chromatography. Retrieved from [Link]

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Comparative

Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-1-ethyl-2-methylbenzene: A Guide for Process &amp; Medicinal Chemists

4-Chloro-1-ethyl-2-methylbenzene (CAS: 89032-07-5, PubChem CID: 13280717)[1] is a highly valued substituted aromatic building block used extensively in the development of agrochemicals, advanced materials, and active pha...

Author: BenchChem Technical Support Team. Date: March 2026

4-Chloro-1-ethyl-2-methylbenzene (CAS: 89032-07-5, PubChem CID: 13280717)[1] is a highly valued substituted aromatic building block used extensively in the development of agrochemicals, advanced materials, and active pharmaceutical ingredients (APIs). Because the benzene ring is tri-substituted with distinct functional groups (chloro, ethyl, and methyl), achieving precise regiocontrol during its synthesis is the primary challenge for process chemists.

This guide objectively evaluates three distinct synthetic pathways to this target, analyzing the mechanistic causality, step-by-step experimental protocols, and the economic/environmental trade-offs of each route.

Route 1: Direct Electrophilic Aromatic Substitution (The Commodity Approach)

Causality & Mechanism

The most direct route to the target molecule is the electrophilic aromatic substitution (chlorination) of 1-ethyl-2-methylbenzene (o-ethyltoluene). In this substrate, both the ethyl and methyl groups are weakly activating, ortho/para-directing groups.

Because the C3 position is sterically hindered by the adjacent methyl and ethyl groups, electrophilic attack primarily occurs at C4 (para to the ethyl group) and C5 (para to the methyl group). The slight difference in steric bulk between the ethyl and methyl groups provides only marginal regioselectivity, inevitably resulting in a near-equimolar mixture of 4-chloro and 5-chloro isomers. While the raw materials are exceptionally cheap, the thermodynamic similarity of the isomers makes downstream purification (fractional distillation) highly energy-intensive.

Experimental Protocol
  • Reaction Setup: Charge a glass-lined reactor with 1-ethyl-2-methylbenzene (1.0 eq) and anhydrous FeCl3​ (0.05 eq) under a nitrogen atmosphere.

  • Chlorination: Cool the mixture to 0–5 °C. Slowly bubble Cl2​ gas (1.05 eq) into the reaction mixture. Maintain the internal temperature strictly below 10 °C to prevent over-chlorination (di- and tri-chloro byproducts).

  • Quench & Workup: Once starting material is consumed (via GC monitoring), purge the reactor with N2​ to remove residual chlorine. Quench the Lewis acid catalyst with 10% aqueous NaOH , wash the organic layer with brine, and dry over Na2​SO4​ .

  • Purification: Subject the crude mixture to high-vacuum fractional distillation using a high-theoretical-plate column to separate the 4-chloro-1-ethyl-2-methylbenzene from the 5-chloro isomer.

Route 2: Chemoselective Kumada Cross-Coupling (The Precision Approach)

Causality & Mechanism

To bypass the regioselectivity issues of direct chlorination, transition-metal-catalyzed cross-coupling offers a precision alternative. Starting from 1-bromo-4-chloro-2-methylbenzene, a Kumada coupling with ethylmagnesium bromide is employed.

The chemoselectivity of this route is governed by the relative bond dissociation energies (BDEs) of the carbon-halogen bonds. Because the C–Br bond is significantly weaker than the C–Cl bond, the palladium catalyst undergoes oxidative addition exclusively at the C–Br site ( C–I>C–Br>C–Cl>C–F )[2]. The use of a bidentate ligand like dppf in Pd(dppf)Cl2​ suppresses unwanted β -hydride elimination of the ethyl group, driving rapid reductive elimination to form the target molecule with >98% regioselectivity.

Experimental Protocol
  • Preparation: In an oven-dried, N2​ -flushed Schlenk flask, dissolve 1-bromo-4-chloro-2-methylbenzene (1.0 eq) and Pd(dppf)Cl2​ (0.02 eq) in anhydrous THF (0.5 M).

  • Grignard Addition: Cool the red-orange solution to 0 °C. Add ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 30 minutes. Note: Slow addition is critical to control the exothermic transmetalation step and prevent homocoupling.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH4​Cl . Extract the aqueous layer with ethyl acetate ( ), wash combined organics with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purification: Pass the crude oil through a short silica gel plug (using hexanes) to remove catalyst residues, yielding the pure product.

Route 3: Acylation-Reduction Sequence (The Orthogonal MedChem Approach)

Causality & Mechanism

When cryogenic Grignard conditions or expensive Pd-catalysts are prohibitive, an orthogonal two-step sequence utilizing the Wolff-Kishner reduction provides absolute regiocontrol.

Starting from commercially available 4-chloro-2-methylbenzoic acid, the carboxylic acid is converted to a Weinreb amide and reacted with methylmagnesium bromide to yield 1-(4-chloro-2-methylphenyl)ethanone. The ketone is then subjected to the Huang-Minlon modification of the Wolff-Kishner reduction. Hydrazine condenses with the ketone to form a hydrazone. Theoretical studies confirm that the rate-determining step is the base-promoted extrusion of N2​ gas from the diimine intermediate[3]. Because this step requires a high activation energy, the reaction must be heated to 190–200 °C in a high-boiling solvent (diethylene glycol) to drive the thermodynamic collapse into the ethyl group[4].

Experimental Protocol

Step A: Ketone Formation

  • Reflux 4-chloro-2-methylbenzoic acid in SOCl2​ for 2 hours. Concentrate to yield the acid chloride.

  • React the acid chloride with N,O-dimethylhydroxylamine hydrochloride and Et3​N in DCM at 0 °C to form the Weinreb amide.

  • Treat the Weinreb amide with MeMgBr (1.5 eq) in THF at 0 °C. Quench with NH4​Cl and isolate 1-(4-chloro-2-methylphenyl)ethanone.

Step B: Wolff-Kishner Reduction 4. In a round-bottom flask equipped with a Dean-Stark trap, combine the ketone (1.0 eq), hydrazine hydrate (3.0 eq), and KOH (3.0 eq) in diethylene glycol (1.0 M). 5. Heat the mixture to 140 °C for 2 hours to ensure complete hydrazone formation. 6. Gradually distill off water via the Dean-Stark trap until the internal temperature reaches 190–200 °C. Maintain this temperature for 3 hours until N2​ evolution ceases. 7. Cool to room temperature, dilute with water, extract with MTBE, and concentrate to yield the target compound.

Quantitative Comparison of Synthetic Routes

Performance MetricRoute 1: Direct ChlorinationRoute 2: Kumada CouplingRoute 3: Acylation-Reduction
Regioselectivity Poor (~60:40 isomeric mixture)Excellent (>98:2)Absolute (100%)
Overall Yield 35–40% (post-distillation)85–90%65–70% (over 3 steps)
Est. Cost per kg $ (Very Low) $ (High) (Moderate)
E-Factor (Waste) High (Isomer disposal)Moderate (Solvent/Catalyst)High (Multi-step waste)
Scalability High (Commodity scale)Moderate (Cryogenic/Anhydrous)Moderate (High temp requirement)

Process Workflow Visualization

The following workflow maps the divergence and convergence of the three synthetic strategies toward the target molecule.

SyntheticRoutes cluster_R1 Route 1: Direct Chlorination cluster_R2 Route 2: Kumada Coupling cluster_R3 Route 3: Acylation & Reduction Target 4-Chloro-1-ethyl- 2-methylbenzene R1_SM 1-Ethyl-2-methylbenzene R1_Rxn Cl2, FeCl3 R1_SM->R1_Rxn R1_Mix Isomeric Mixture R1_Rxn->R1_Mix R1_Mix->Target Fractional Distillation R2_SM 1-Bromo-4-chloro- 2-methylbenzene R2_Rxn EtMgBr, Pd(dppf)Cl2 R2_SM->R2_Rxn R2_Rxn->Target Chemoselective Coupling R3_SM 4-Chloro-2-methyl- benzoic acid R3_Rxn1 Weinreb Amide + MeMgBr R3_SM->R3_Rxn1 R3_Int Acetophenone Intermediate R3_Rxn1->R3_Int R3_Rxn2 Wolff-Kishner Reduction R3_Int->R3_Rxn2 R3_Rxn2->Target Deoxygenation

Figure 1: Parallel synthetic pathways to 4-Chloro-1-ethyl-2-methylbenzene highlighting key intermediates.

References

  • National Center for Biotechnology Information. "4-Chloro-1-ethyl-2-methylbenzene | C9H11Cl | CID 13280717." PubChem Compound Summary. Available at:[Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 122(11). Available at:[Link]

  • Yamabe, S., Zeng, G., Guan, W., & Sakaki, S. (2014). "Substrate dependent reaction channels of the Wolff-Kishner reduction reaction: A theoretical study." Beilstein Journal of Organic Chemistry, 10, 259-270. Available at:[Link]

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Validation

A Senior Application Scientist's Guide to Alternative Chlorinating Agents for Aromatic Compounds

Introduction: Moving Beyond Molecular Chlorine The chlorination of aromatic compounds is a cornerstone of modern organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Moving Beyond Molecular Chlorine

The chlorination of aromatic compounds is a cornerstone of modern organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. For decades, molecular chlorine (Cl₂) has been the workhorse for this transformation. However, its high toxicity, gaseous state, and often aggressive, difficult-to-control reactivity present significant handling, safety, and environmental challenges. These drawbacks have spurred the development of alternative, solid, and more manageable chlorinating agents that offer improved safety profiles, enhanced selectivity, and greater ease of use in a laboratory setting.

This guide provides an in-depth comparison of three leading alternatives to molecular chlorine for the electrophilic chlorination of aromatics: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂). We will delve into their mechanisms of action, comparative performance with supporting data, and provide detailed experimental protocols for their application, empowering researchers to make informed decisions for their synthetic needs.

Core Principles of Electrophilic Aromatic Chlorination

The underlying mechanism for the chlorination of aromatic rings with these alternative agents is the venerable Electrophilic Aromatic Substitution (SₑAr) pathway. The key to the success of these reagents lies in their ability to act as a source of an electrophilic chlorine species, often denoted as "Cl⁺", which is then attacked by the electron-rich aromatic π-system.

Aromatic Aromatic Ring (Nucleophile) Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex Nucleophilic Attack Reagent Chlorinating Agent (e.g., NCS, TCCA) + Catalyst (if needed) Electrophile Electrophilic Chlorine ('Cl⁺') Reagent->Electrophile Activation Electrophile->Sigma_Complex Product Chlorinated Aromatic Sigma_Complex->Product Deprotonation Byproduct Proton (H⁺) Sigma_Complex->Byproduct

Figure 1: Generalized workflow for electrophilic aromatic chlorination.

N-Chlorosuccinimide (NCS): The Versatile and Mild Workhorse

N-Chlorosuccinimide is a stable, crystalline solid that has become one of the most popular reagents for laboratory-scale chlorinations.[1] Its ease of handling and generally milder reactivity compared to chlorine gas make it a significantly safer option.[2]

Mechanism of Action and Activation

The N-Cl bond in NCS is polarized due to the electron-withdrawing succinimide moiety, rendering the chlorine atom electrophilic.[2][3][4] However, for many aromatic substrates, particularly those that are not highly activated, a catalyst is required to enhance the electrophilicity of the chlorine. This is typically achieved with a Brønsted or Lewis acid, which protonates or coordinates to the carbonyl oxygen or nitrogen of NCS, further polarizing the N-Cl bond and making the chlorine more susceptible to nucleophilic attack by the aromatic ring.[5][6]

cluster_activation Activation cluster_substitution Substitution NCS N-Chlorosuccinimide (NCS) N-Cl Activated_NCS Activated NCS Polarized N⁺-Clδ⁺ NCS->Activated_NCS Increased Electrophilicity Catalyst Acid Catalyst (H⁺) Catalyst->NCS:f0 Sigma_Complex Sigma Complex (Arenium Ion) Activated_NCS->Sigma_Complex Succinimide Succinimide Aromatic Ar-H Aromatic->Sigma_Complex Attack on 'Cl⁺' Product Ar-Cl Sigma_Complex->Product -H⁺

Figure 2: Mechanism of NCS activation and aromatic chlorination.

Performance and Applications

NCS is particularly effective for the chlorination of activated aromatic rings like phenols, anilines, and their derivatives, often proceeding under mild conditions with good regioselectivity for the ortho and para positions.[3][7] For less reactive systems, acid catalysis is necessary to achieve reasonable reaction rates.[3][7] An interesting feature of NCS is that in the presence of chloride ions (e.g., from HCl), it can generate molecular chlorine in situ, which then acts as the active chlorinating species.[8][9][10]

Experimental Protocol: Chlorination of 4-Chloroacetanilide with NCS

This protocol demonstrates a robust procedure for the chlorination of an activated aromatic ring in an aqueous medium.[4][8]

Materials:

  • 4-Chloroacetanilide (0.01 mol, 1.70 g)

  • N-Chlorosuccinimide (NCS) (0.005 mol, 0.67 g)

  • Hydrochloric Acid (HCl), concentrated (2 mL)

  • Water

  • Magnetic stirrer and flask

Procedure:

  • In a 100 mL flask equipped with a magnetic stir bar, add finely powdered 4-chloroacetanilide (0.01 mol).[4]

  • Prepare a solution of NCS (0.005 mol) in 10-15 mL of water and add it to the flask.[4]

  • With vigorous stirring, slowly add 2 mL of concentrated HCl dropwise over 15 minutes at room temperature (25 °C).[4]

  • Continue stirring and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[4][8]

  • Once the starting material is consumed, filter the precipitated solid product.

  • Wash the solid with cold water to remove the succinimide byproduct and any residual acid.[5]

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

Trichloroisocyanuric Acid (TCCA): The High-Potency, Atom-Economical Choice

Trichloroisocyanuric acid is a stable, solid, and inexpensive reagent that packs a powerful chlorinating punch.[11] With a high available chlorine content (around 90%), TCCA is highly atom-economical, as it can theoretically deliver three equivalents of electrophilic chlorine per molecule.[11] This makes it an attractive "green" alternative.[12]

Mechanism of Action

Similar to NCS, TCCA acts as a source of electrophilic chlorine.[11] Its reactivity can be tuned by the reaction conditions. In the presence of a strong acid like sulfuric acid (H₂SO₄), it is believed to form a superelectrophilic polyprotonated species that can efficiently transfer a chloronium ion (Cl⁺) even to deactivated aromatic rings.[8] Under other conditions, it can also participate in radical reactions, though electrophilic substitution is the primary pathway for aromatic rings.[11]

Performance and Applications

TCCA is a versatile reagent capable of chlorinating a wide range of aromatic compounds.[13] For electron-rich systems, the reaction can proceed readily. For less activated or deactivated substrates like nitrobenzene, strong acid catalysis is required.[8] For example, using TCCA in sulfuric acid allows for the chlorination of toluene, affording a mixture of 2- and 4-chlorotoluene with the para isomer being the major product.[14]

Experimental Protocol: Chlorination of Toluene with TCCA

This procedure outlines the chlorination of a moderately activated aromatic ring using TCCA under acidic conditions.[14]

Materials:

  • Toluene

  • Trichloroisocyanuric Acid (TCCA)

  • Sulfuric Acid (50% aqueous solution)

  • Stirring apparatus with temperature control

Procedure:

  • To a reaction vessel containing toluene, add a catalytic amount of 50% sulfuric acid.

  • Add TCCA portion-wise to the stirred mixture.

  • Heat the reaction mixture to 65-80 °C.

  • Maintain the reaction at this temperature for approximately 5 hours, monitoring by GC or TLC.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of chlorotoluenes by distillation.

Sulfuryl Chloride (SO₂Cl₂): The Potent and Traceless Liquid Reagent

Sulfuryl chloride is a colorless, fuming liquid that serves as a convenient liquid source of chlorine.[15] A key advantage of SO₂Cl₂ is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification, making it a "traceless" reagent.[16] However, it is highly reactive and corrosive, requiring careful handling.[1][15]

Mechanism of Action

Sulfuryl chloride can react via both radical and polar pathways. For electrophilic aromatic substitution, the reaction typically proceeds through the attack of the aromatic ring on the sulfuryl chloride molecule itself, which acts as the electrophile. The reactivity of SO₂Cl₂ can be finely tuned with organocatalysts, allowing for the selective chlorination of a diverse range of aromatic compounds, from electron-rich phenols to less reactive xylenes.

Performance and Applications

SO₂Cl₂ is a powerful chlorinating agent, often more reactive than N-haloamines like NCS and TCCA.[16] This high reactivity can sometimes lead to over-chlorination or side reactions with sensitive substrates.[16] However, with careful control of conditions and the use of catalysts, it can achieve high yields and selectivity.[16] It is widely used in industrial processes for the synthesis of pharmaceuticals and agrochemicals.[1][7]

Experimental Protocol: Chlorination of 2-Chlorotoluene with SO₂Cl₂

This protocol describes a radical-initiated side-chain chlorination, but the setup is informative for handling the reagent. For nuclear aromatic chlorination, a Lewis acid catalyst would typically be added, and the radical initiator omitted.

Materials:

  • 2-Chlorotoluene (0.64 mol, 81 g)

  • Sulfuryl Chloride (SO₂Cl₂) (0.53 mol, 72 g)

  • Dibenzoyl Peroxide (DBPO) (2.9 mmol, 0.7 g) - Note: for radical side-chain chlorination only.

  • Reflux apparatus

Procedure:

  • CAUTION: Sulfuryl chloride is corrosive and reacts with water. This procedure should be performed in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser, combine 2-chlorotoluene (81 g) and sulfuryl chloride (72 g).

  • For nuclear chlorination, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) would be added at this stage instead of DBPO, and the reaction would be run at a lower temperature.

  • For the cited side-chain chlorination, add DBPO (0.7 g).

  • Heat the mixture to reflux. The evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete (e.g., 3 hours for the cited procedure), cool the mixture to room temperature.

  • Carefully wash the product with water, then with a dilute base (e.g., sodium bicarbonate solution) to neutralize HCl.

  • Dry the organic layer and purify by distillation.

Comparative Analysis

Choosing the right chlorinating agent depends on a balance of factors including substrate reactivity, desired selectivity, scale, safety considerations, and cost.

FeatureN-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)Sulfuryl Chloride (SO₂Cl₂)Molecular Chlorine (Cl₂)
Physical State Crystalline SolidCrystalline SolidFuming LiquidGas
Handling/Safety Easy to handle, relatively safeEasy to handle, stableCorrosive liquid, requires careToxic, corrosive gas, difficult to handle
Reactivity Mild to ModerateModerate to HighHighVery High
Byproducts Succinimide (solid)Cyanuric Acid (solid)SO₂, HCl (gaseous)HCl (gaseous)
Atom Economy Moderate (one Cl per molecule)High (three Cl per molecule)Moderate (two Cl per molecule)High
Typical Substrates Activated aromatics (phenols, anilines)Broad scope, including deactivated arenes with catalystBroad scope, catalyst-tunedBroad scope, often unselective
Performance Data on Model Substrates

Direct, side-by-side comparative data under identical conditions is scarce in the literature. However, we can collate representative yields to provide a qualitative comparison.

SubstrateReagentConditionsProduct(s)Yield (%)Reference
AnisoleNCS / FeCl₃THF, 60°C, 18h4-Chloroanisole92%[17]
AnisoleSO₂Cl₂Chlorobenzene, RT4-ChloroanisoleHigh Yield[1]
TolueneTCCA / H₂SO₄65-80°C, 5h2- & 4-Chlorotoluene66% (mixture)[14]
TolueneSO₂Cl₂ / CatalystMethylene Chloride, 20°Cp-ChlorotolueneHigh Yield[18]
5-NitroanisoleNCS / DMSOChloroform, 25°C, 20h2-Chloro-5-nitroanisoleHigh Yield[2]

Conclusion and Recommendations

The choice of a chlorinating agent is a critical decision in synthetic planning.

  • N-Chlorosuccinimide (NCS) is highly recommended for laboratory-scale synthesis, especially with activated aromatic systems, due to its excellent safety profile and ease of handling. Its reactivity can be effectively tuned with acid catalysts for less reactive substrates.

  • Trichloroisocyanuric Acid (TCCA) represents a highly efficient and atom-economical option. Its stability and high chlorine content make it suitable for both small and larger-scale applications. It is a potent reagent, particularly when paired with a strong acid catalyst for challenging chlorinations.

  • Sulfuryl Chloride (SO₂Cl₂) is a powerful and versatile liquid reagent. Its primary advantage lies in its gaseous byproducts, which can simplify purification. However, its high reactivity and corrosive nature demand experienced handling and are often better suited for industrial or pilot-plant settings where containment is robust.

Ultimately, by moving away from molecular chlorine, researchers can leverage the distinct advantages of these alternative reagents to perform aromatic chlorinations more safely, selectively, and efficiently.

References

  • CORE. (2017). Iron(III)-Catalyzed Chlorination of Activated Arenes. [Link]

  • Thieme E-Books. (n.d.). Product Subclass 3: Benzylic Chlorides. [Link]

  • MDPI. (2025). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]

  • ResearchGate. (n.d.). Comparison between NCS and TCCA as chlorinating reagent in.... [Link]

  • Google Patents. (1991).
  • ISCA. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • WordPress. (2026). Cl2 and Electrophilic Cl+ /Radical reagents. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Google Patents. (n.d.). EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide.
  • ResearchGate. (2011). (PDF) Trichloroisocyanuric Acid (TCCA) and N-Chlorosuccinimide (NCS) as Efficient Reagents for the Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. [Link]

  • ResearchGate. (n.d.). Oxidative chlorination of thiols and disulfides with TCCA and NCS. [Link]

  • Hiegel, G. A., et al. (2002). ReViews - Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). [Link]

  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]

  • Semantic Scholar. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • ResearchGate. (n.d.). (PDF) Trichloroisocyanuric Acid: a Versatile and Efficient Chlorinating and Oxidizing Reagent. [Link]

  • ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]

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Comparative

A Researcher's Guide to the Biological Activity Screening of Halogenated Toluene Derivatives

Abstract The introduction of halogen atoms into the toluene scaffold represents a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative over...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of halogen atoms into the toluene scaffold represents a classic medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative overview of standard methodologies for screening the biological activities of halogenated toluene derivatives, with a focus on antimicrobial, anticancer, and enzyme inhibitory activities. By synthesizing established protocols with expert insights, this document serves as a practical resource for researchers in drug discovery and development. We will explore the causality behind experimental choices, detail self-validating protocols, and present comparative data to inform the selection and advancement of promising lead compounds.

Introduction: The Significance of Halogenation in Drug Discovery

Toluene, a simple aromatic hydrocarbon, is a versatile starting material in organic synthesis.[2] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the toluene ring can profoundly alter a molecule's biological profile. Halogens can enhance metabolic stability, improve membrane permeability, and introduce specific interactions, such as halogen bonding, with biological targets.[1][3] These modifications often lead to enhanced potency and selectivity, making halogenated compounds a cornerstone of modern drug development.[1] This guide focuses on the primary screening assays used to identify and characterize the therapeutic potential of these derivatives.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[4] Halogenated compounds have historically shown significant promise in this area.[3] The initial screening of halogenated toluene derivatives for antimicrobial properties is typically a qualitative or semi-quantitative process designed to identify "hits" for further investigation.

Rationale and Method Selection

The primary goal of initial antimicrobial screening is to determine if a compound can inhibit the growth of clinically relevant microorganisms. The most common and cost-effective methods rely on observing the inhibition of microbial growth on a solid or in a liquid medium.[5][6]

  • Agar Diffusion Methods (Disk/Well Diffusion): These are qualitative techniques ideal for primary screening of a large number of compounds.[5][6][7] The principle is straightforward: the test compound diffuses from a point source (a paper disk or a well cut into the agar) into the surrounding medium inoculated with a test microorganism.[5][6] A clear zone around the source, known as the zone of inhibition, indicates antimicrobial activity.[5] The size of the zone provides a relative indication of the compound's potency.[5]

  • Broth Dilution Methods (Macrodilution/Microdilution): These are quantitative methods used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][7] The broth microdilution method is highly favored due to its efficiency, lower reagent consumption, and suitability for high-throughput screening (HTS).[7]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

Materials:

  • Test Compounds (Halogenated Toluene Derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial/Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate microbial growth medium

  • Sterile 96-well microplates

  • Positive Control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative Control (DMSO vehicle)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a stock solution of each halogenated toluene derivative in DMSO. Perform a serial two-fold dilution of the compounds in the 96-well plate using the growth medium. The final concentration range might span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Controls:

    • Positive Control: Include wells with a known antimicrobial agent to confirm the susceptibility of the test organism.

    • Negative Control: Include wells with the microbial inoculum and the highest concentration of DMSO used in the dilutions to ensure the vehicle does not inhibit growth.

    • Sterility Control: Include wells with uninoculated broth to check for contamination.

  • Incubation: Incubate the plates at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (microbial growth) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.[8]

Comparative Data for Halogenated Derivatives

The table below illustrates hypothetical MIC data for a series of bromotoluene derivatives against common pathogens. Such tables are crucial for establishing Structure-Activity Relationships (SAR).

CompoundHalogen PositionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Toluene(Control)>256>256>256
2-BromotolueneOrtho64128>256
3-BromotolueneMeta3264128
4-BromotoluenePara163264
2,4-DibromotolueneOrtho, Para81632

Data is illustrative and not from a specific cited source.

Anticancer Activity Screening (Cytotoxicity)

A primary objective in cancer drug discovery is to identify compounds that selectively kill cancer cells or inhibit their proliferation.[9] Many halogenated molecules exhibit potent anticancer activities.[1][10][11]

Rationale and Method Selection

Initial screening for anticancer potential involves evaluating the cytotoxicity of compounds against a panel of cancer cell lines.

  • MTT Assay: This is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells.[13] This assay is robust, quantitative, and suitable for high-throughput screening.[12]

Experimental Workflow and Protocol

The workflow for a typical cytotoxicity screening assay is outlined below.

Caption: Workflow for anticancer cytotoxicity screening using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Human Cancer Cell Lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Cell Culture Medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • Test Compounds (Halogenated Toluene Derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive Control (e.g., Doxorubicin)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[16]

  • Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the halogenated toluene derivatives. Also, include wells for a positive control (Doxorubicin) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.[16]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution to each well and incubate for another 4 hours.[12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

Comparative Data for Halogenated Derivatives

The following table shows representative IC50 values, illustrating how halogenation can influence cytotoxic potency.

CompoundHalogen & PositionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Toluene(Control)>100>100
4-FluorotoluenePara-Fluoro78.589.2
4-ChlorotoluenePara-Chloro45.152.8
4-BromotoluenePara-Bromo22.631.4
4-IodotoluenePara-Iodo15.320.7

Data is illustrative and not from a specific cited source. The trend reflects the common observation that cytotoxicity can increase with the size and polarizability of the halogen.

Enzyme Inhibition Screening

Enzymes are critical targets for drug discovery, and inhibitors can modulate disease pathways with high specificity.[17][18] Inhibition assays are designed to measure how a compound affects the rate of an enzyme-catalyzed reaction.[17][19]

Rationale and Method Selection

The goal is to determine if a compound can reduce an enzyme's activity and to quantify its potency, typically as an IC50 value. The choice of assay depends on the enzyme and the availability of a detectable substrate or product.

  • Spectrophotometric/Fluorometric Assays: These are the most common types of enzyme assays. They rely on a substrate that, when acted upon by the enzyme, produces a product with a different absorbance or fluorescence profile. The change in signal over time is directly proportional to the enzyme's activity. These assays are readily adaptable to a 96-well plate format for screening.

General Protocol: Screening for Kinase Inhibition

This protocol provides a general framework for a spectrophotometric kinase inhibition assay. Kinases are a major class of drug targets, particularly in oncology.

Materials:

  • Target Kinase Enzyme

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer

  • Detection Reagent (e.g., a phosphospecific antibody or a reagent that detects ADP production)

  • Test Compounds (Halogenated Toluene Derivatives)

  • Positive Control (e.g., Staurosporine, a known potent kinase inhibitor)

  • Microplates (e.g., white plates for luminescence or black plates for fluorescence)

Procedure:

  • Compound Plating: Add the test compounds at various concentrations to the wells of the microplate. Include positive and negative (DMSO) controls.

  • Enzyme-Substrate Addition: Prepare a master mix containing the kinase, its substrate, and the assay buffer. Add this mix to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Prepare a solution of ATP in the assay buffer and add it to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).

  • Stop and Detect: Add a "stop" reagent to halt the reaction, followed by the detection reagent. This reagent will generate a signal (e.g., luminescence, fluorescence, absorbance) that correlates with the amount of product formed (or ATP consumed).

  • Data Acquisition: Read the plate using a suitable microplate reader.

  • Data Analysis: The activity in each well is normalized to controls. The percent inhibition is calculated, and IC50 values are determined from the resulting dose-response curves. Understanding the precise mechanism of inhibition (e.g., competitive, non-competitive) is a critical next step after initial screening.[20]

Conclusion and Future Directions

The systematic screening of halogenated toluene derivatives is a powerful approach to identify novel therapeutic leads. This guide outlines robust, self-validating protocols for assessing antimicrobial, anticancer, and enzyme-inhibitory activities. The comparative data structures presented are essential for building structure-activity relationships, which guide the rational design and optimization of more potent and selective drug candidates. Future work should involve expanding the screening to include a wider range of biological targets and employing advanced techniques, such as in silico modeling and high-content screening, to accelerate the drug discovery pipeline.[21][22]

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Chloro-1-ethyl-2-methylbenzene

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-1-ethyl-2-methylbenzene in a research and development setting. As laboratory professionals, our primary responsibili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-1-ethyl-2-methylbenzene in a research and development setting. As laboratory professionals, our primary responsibility is to foster a culture of safety, which begins with a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe management of this chlorinated aromatic compound, from initial handling to final disposal.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

4-Chloro-1-ethyl-2-methylbenzene is a member of the chlorinated aromatic hydrocarbon family. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar chemicals, such as 4-Chlorotoluene and Ethylbenzene, provide a strong basis for a cautious and thorough safety protocol.[1][2][3] The primary risks associated with this class of compounds are flammability, toxicity through multiple exposure routes, and environmental persistence.[2]

A proactive approach to safety requires treating this compound with the appropriate level of caution. The following table summarizes the anticipated hazard classifications based on analogous compounds, which form the rationale for the stringent PPE and handling protocols outlined in this guide.

Hazard ClassCategoryPrecautionary RationaleSupporting Sources
Flammable Liquid Category 2 or 3Vapors may form explosive mixtures with air and can be ignited by heat, sparks, open flames, or static discharge.[2][3][4]
Acute Toxicity (Inhalation) Category 4Vapors are harmful if inhaled, potentially causing respiratory irritation and other systemic effects.[2][3]
Aspiration Hazard Category 1If swallowed, the liquid can be aspirated into the lungs, which may be fatal.
Specific Target Organ Toxicity (Repeated Exposure) Category 2Prolonged or repeated exposure may cause damage to specific organs, such as the auditory system.
Hazardous to the Aquatic Environment (Chronic) Category 2 or 3The substance is toxic to aquatic life and can cause long-term adverse effects in the environment.[2][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive step but an active control measure designed to create a barrier between the researcher and the chemical hazard.[6][7] All personnel must be trained on the proper use, limitations, and maintenance of their PPE before beginning any work with 4-Chloro-1-ethyl-2-methylbenzene.[7][8]

Eye and Face Protection

The eyes are highly susceptible to damage from chemical splashes and vapors.[9]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times when handling the chemical.[1][9] Standard safety glasses with side shields do not offer sufficient protection against splashes.[10][11]

  • Enhanced Precaution: When handling larger volumes (>100 mL) or when there is an increased risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[1][6]

Skin and Body Protection

Preventing dermal contact is crucial, as many organic solvents can be absorbed through the skin or cause severe irritation.[9]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat, fully buttoned, is required.[1][11]

  • Chemical Apron/Coveralls: For procedures involving significant quantities or a high splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.[1]

  • Apparel and Footwear: Full-length pants or skirts and closed-toe shoes made of a non-porous material are mandatory. The less skin exposed, the lower the risk.[11]

Hand Protection

Glove selection is one of the most critical decisions in chemical handling. Not all gloves offer the same level of protection against specific chemicals.[12]

  • Material Selection: Standard latex or thin nitrile examination gloves are often inadequate for chlorinated aromatic compounds.[11] Recommended glove materials for this chemical class include Butyl Rubber , Viton® , or multi-layer Laminate Films .[1][9] Heavy-duty nitrile gloves may offer moderate protection for short-duration tasks, but always verify with the manufacturer's data.[9][12]

  • Causality: The correct material prevents permeation, which is the process where a chemical can pass through the glove material at a molecular level, even without visible holes.

  • Protocol: Always double-check the glove manufacturer’s chemical resistance chart for compatibility with 4-Chloro-1-ethyl-2-methylbenzene or similar aromatic solvents. Inspect gloves for any signs of degradation or punctures before each use. Remove and replace gloves immediately if contamination occurs, and always wash hands thoroughly after removing gloves.[11]

Respiratory Protection

Inhalation is a primary route of exposure for volatile organic compounds.[13]

  • Primary Engineering Control: All procedures involving 4-Chloro-1-ethyl-2-methylbenzene must be performed within a properly functioning and certified chemical fume hood.[1][14] This is the most effective way to minimize vapor inhalation.

  • Supplemental Protection: In the rare event of an engineering control failure or a large-scale spill where fume hood containment is breached, a supplied-air respirator (SAR) may be required.[10] Use of such equipment requires specialized training and fit-testing as part of an established respiratory protection program under OSHA guidelines.[8][10]

Operational Plan: Safe Handling and Storage

Proper operational procedures are a form of dynamic safety, actively reducing risk during every step of an experiment.

Handling Protocols
  • Ventilation: Confirm that the chemical fume hood has a face velocity appropriate for the work before beginning.[1]

  • Ignition Source Control: This compound is flammable.[2][3] Ensure the work area is free of all ignition sources, including open flames, hot plates, and spark-producing equipment.[3][4]

  • Static Discharge Prevention: Use only explosion-proof electrical equipment.[15] Ground and bond all metal containers and transfer equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[4][16]

  • Tool Selection: Use non-sparking tools for opening and closing containers.[3][4]

  • Chemical Transfer: Dispense the smallest quantity necessary for the procedure. When transferring, do so slowly to minimize splashing and vapor generation.

Storage Plan
  • Location: Store in a dedicated, well-ventilated flammables cabinet.[4][17] The storage area should be cool, dry, and out of direct sunlight.[16]

  • Container Integrity: Keep the container tightly closed when not in use.[4]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, perchlorates), to prevent violent reactions.[4]

  • Security: If possible, store in a locked cabinet to limit access to authorized personnel only.[4]

Emergency and Disposal Plan

Preparedness is paramount. All laboratory personnel must know the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[7]

Emergency Procedures: Spill Response

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the immediate steps to be taken.

Spill_Response_Workflow start Spill Occurs evacuate Step 1: Evacuate & Alert - Alert all personnel in the immediate area. - If spill is large or ventilation is poor, evacuate the lab. start->evacuate assess Step 2: Assess the Hazard - Is the spill large or small? - Is there an ignition risk? evacuate->assess small_spill Small, Controllable Spill assess->small_spill Small large_spill Large Spill or Ignition Risk assess->large_spill Large ppe Step 3: Don Appropriate PPE - Full PPE as outlined in Section 2. - Consider respiratory protection if needed. small_spill->ppe contact_ehs Contact EHS/Safety Office Immediately large_spill->contact_ehs contain Step 4: Contain & Clean - Cover with inert absorbent material (e.g., sand, Chemizorb®). - Work from outside in. ppe->contain collect Step 5: Collect Waste - Use non-sparking tools to collect absorbed material. - Place in a labeled, sealed hazardous waste container. contain->collect decon Step 6: Decontaminate - Clean the spill area with an appropriate solvent, followed by soap and water. collect->decon finish Response Complete decon->finish

Caption: Workflow for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, call a poison center or doctor immediately.

  • Ingestion: DO NOT induce vomiting. This is critical due to the high risk of chemical aspiration into the lungs. Keep the person's airways clear and call a physician or poison control center immediately.

Waste Disposal Protocol

All materials contaminated with 4-Chloro-1-ethyl-2-methylbenzene must be treated as hazardous waste.[1]

  • Segregation: Do not mix this waste with other waste streams.

  • Containers: Use a dedicated, properly labeled, and sealed hazardous waste container.[1]

  • Contaminated PPE: All used gloves, absorbent pads, and disposable lab coats must be placed in the designated solid hazardous waste container.[1]

  • Environmental Protection: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3] This is to prevent release into the environment, where it is toxic to aquatic life.[2][5]

  • Arrangement: Follow all institutional and regulatory guidelines for the final disposal of the hazardous waste container.[2][4]

References

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